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8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Documentation Hub

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  • Product: 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
  • CAS: 611240-69-8

Core Science & Biosynthesis

Foundational

Chemical Properties, Molecular Architecture, and Synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Executive Summary The compound 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly privileged, fully aromatic fused bicyclic heterocycle. Comprising an electron-deficient pyrazine ring fused to an electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly privileged, fully aromatic fused bicyclic heterocycle. Comprising an electron-deficient pyrazine ring fused to an electron-rich imidazole ring, this scaffold is a critical building block in modern medicinal chemistry and material sciences[1]. Its unique substitution pattern—a sterically demanding methyl group at the 8-position and a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 2-position—endows it with exceptional metabolic stability, tuned lipophilicity, and precise spatial geometry. This technical whitepaper details the physicochemical properties, synthetic methodologies, and pharmacological relevance of this compound for drug development professionals.

Molecular Architecture & Electronic Properties

The imidazo[1,2-a]pyrazine core represents a push-pull electronic system. The strategic placement of substituents on this core fundamentally alters its behavior in biological systems:

  • 2-Trifluoromethyl Group (–CF₃): Acts as a strong electron-withdrawing group (EWG) via inductive effects. It significantly lowers the HOMO energy level of the core, rendering the molecule highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the –CF₃ group increases the overall lipophilicity (LogP), enhancing passive membrane permeability[2].

  • 8-Methyl Group (–CH₃): Provides a weak electron-donating effect but, more importantly, serves as a steric vector. In kinase inhibitor design, this methyl group projects into the hinge region of the ATP-binding pocket, restricting the dihedral angle of the molecule and driving exquisite target selectivity[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₈H₆F₃N₃Defines the exact atomic composition.
Molecular Weight 201.15 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Exact Mass 201.05138 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 30.2 ŲExcellent predictor for high blood-brain barrier (BBB) and cellular permeability.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Acceptors (HBA) 4Facilitates key interactions with kinase hinge region residues.
Predicted XLogP3 ~1.85Optimal balance between aqueous solubility and lipid permeability.

Synthetic Methodologies: The Tschitschibabin-Type Condensation

The construction of the imidazo[1,2-a]pyrazine core is classically achieved via a Tschitschibabin-type condensation[1]. The synthesis of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine utilizes 3-methylpyrazin-2-amine and 3-bromo-1,1,1-trifluoroacetone as the starting materials[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high regioselectivity and yield.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methylpyrazin-2-amine in a polar solvent (e.g., anhydrous ethanol or acetonitrile) at a concentration of 0.2 M.

  • Electrophile Addition: Add 1.2 equivalents of 3-bromo-1,1,1-trifluoroacetone dropwise at 0 °C under an inert argon atmosphere.

    • Causality: 3-bromo-1,1,1-trifluoroacetone is a highly reactive bifunctional electrophile. Dropwise addition at low temperatures controls the exothermic nature of the initial Sₙ2 alkylation, preventing polyalkylation and degradation. Regioselectivity is driven by the more nucleophilic endocyclic nitrogen (N1 of the pyrazine) attacking the α-bromo carbon.

  • Cyclization (Reflux): Gradually elevate the reaction temperature to reflux (75–80 °C) and stir for 12–16 hours.

    • Causality: The initial step forms an N-alkylated pyrazinium intermediate. Sustained thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization, where the exocyclic amine attacks the highly electrophilic trifluoromethyl ketone, followed by the elimination of water to aromatize the system[1].

  • Quenching and Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate (EtOAc) and wash vigorously with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the weakly basic imidazo[1,2-a]pyrazine core. Neutralization is critical to convert the salt back to the free base, ensuring it partitions entirely into the organic layer during extraction.

  • Purification: Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure product.

Synthesis A 3-Methylpyrazin-2-amine (Nucleophile) C N-Alkylated Pyrazinium Intermediate A->C + B Reflux, EtOH SN2 Alkylation B 3-Bromo-1,1,1-trifluoroacetone (Electrophile) D 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine C->D Cyclization -H2O, -HBr Base Promoted

Fig 1: Tschitschibabin-type synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Pharmacological Relevance & Mechanistic Pathways

Imidazo[1,2-a]pyrazines and their pyridine analogs are recognized as highly privileged scaffolds in the design of targeted therapeutics[2]. Recent pharmaceutical patent literature highlights these specific derivatives as potent modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [3].

IRAK4 is a master kinase in the innate immune system, mediating signaling downstream of Toll-Like Receptors (TLRs) and the IL-1 receptor. Upon ligand binding to TLRs, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a cascade that ultimately activates the NF-κB pathway[3]. By acting as an ATP-competitive inhibitor, 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives block this cascade, offering therapeutic potential for autoimmune diseases, inflammatory disorders, and specific oncology indications.

Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment IRAK1 IRAK1 Kinase IRAK4->IRAK1 Phosphorylation NFkB NF-κB Pathway Activation IRAK1->NFkB Downstream Signaling Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->IRAK4 Competitive Binding (ATP Pocket)

Fig 2: Inhibitory mechanism of imidazo[1,2-a]pyrazine derivatives in the TLR/IRAK4 cascade.

Experimental Protocols for Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical workflow must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employing electrospray ionization in positive mode (ESI+), the compound will exhibit a strong pseudomolecular ion peak [M+H]⁺ at m/z 202.1. The absence of m/z 220.1 indicates complete dehydration during the cyclization step.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): The pyrazine ring protons (C5-H and C6-H) appear as two coupled doublets (J ≈ 4.5 Hz) in the aromatic region (8.0–8.5 ppm). The imidazole C3-H proton presents as a distinct singlet around 8.2 ppm, shifted downfield due to the deshielding effect of the adjacent –CF₃ group. The C8-methyl group will appear as a sharp singlet integrating to 3H at approximately 2.6 ppm.

    • ¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet at approximately -62.0 ppm confirms the presence of the intact trifluoromethyl group, validating that defluorination did not occur during the basic workup.

Sources

Exploratory

The Privileged Scaffold: Mechanism of Action of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the discovery of highly selective kinase inhibitors and antiviral agents relies heavily on "privileged scaffolds"—molecular cores that provide optimal geometric and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of highly selective kinase inhibitors and antiviral agents relies heavily on "privileged scaffolds"—molecular cores that provide optimal geometric and electronic starting points for target engagement. 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is one such highly specialized building block. Rather than acting as a standalone therapeutic, this scaffold serves as a potent pharmacophoric warhead. It is engineered to mimic purine, allowing it to anchor deeply into the ATP-binding hinge regions of protein kinases (such as Syk, DDR1/2, and Aurora kinases) , while its specific substituents—the 2-trifluoromethyl and 8-methyl groups—dictate strict conformational geometry and metabolic stability.

This whitepaper provides an in-depth technical analysis of the causality behind this scaffold's structural design, its mechanism of action across key biological targets, and the self-validating experimental protocols used to evaluate its efficacy.

Structural and Electronic Rationale: The Causality of Design

The exceptional binding affinity and selectivity of this scaffold are not accidental; they are the result of precise electronic tuning and steric engineering. Each component of the molecule serves a distinct mechanistic purpose:

The Imidazo[1,2-a]pyrazine Core: The Hinge Binder

The bicyclic imidazo[1,2-a]pyrazine core acts as a classic bioisostere of the adenine ring found in ATP. The nitrogen atoms within this core (specifically N1 and N4) are highly effective hydrogen bond acceptors. When the scaffold enters a kinase active site, these nitrogens form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met704 in Discoidin Domain Receptor 1) .

The 2-Trifluoromethyl (-CF 3​ ) Group: Lipophilic Shielding

The addition of a -CF 3​ group at the C2 position serves a dual purpose:

  • Electronic Modulation : The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the core, lowering the pK a​ of the adjacent nitrogens. This fine-tunes the hydrogen-bonding strength to perfectly match the donor/acceptor profile of specific kinase hinge backbones .

  • Hydrophobic Engagement & Stability : The -CF 3​ group projects into the hydrophobic selectivity pocket (often adjacent to the DFG motif in kinases), increasing binding affinity through strong van der Waals interactions. Furthermore, it completely blocks Cytochrome P450-mediated oxidative metabolism at the C2 position, drastically improving the pharmacokinetic half-life of the resulting drug.

The 8-Methyl Group: Steric Directing

Position 8 is adjacent to the bridgehead nitrogen. Placing a methyl group here introduces calculated steric hindrance. In the context of kinase binding, this steric bulk prevents the molecule from binding to off-target kinases that possess bulky "gatekeeper" residues. It effectively forces the molecule into a specific dihedral conformation, ensuring that the hinge-binding nitrogens are optimally aligned for target engagement without clashing with the protein backbone .

Pharmacophore core Imidazo[1,2-a]pyrazine Core (Purine Bioisostere Hinge Binder) target Optimized Drug Candidate (High Affinity & Selectivity) core->target Anchors to Backbone Amides cf3 2-Trifluoromethyl (-CF3) (Lipophilicity Metabolic Shield) cf3->target Occupies Hydrophobic Pocket methyl 8-Methyl (-CH3) (Steric Director Gatekeeper Clash) methyl->target Enforces Conformation

Fig 1: Pharmacophoric contributions of the 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold.

Mechanisms of Action Across Target Classes

A. Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a critical mediator of immunoreceptor signaling and a prime target for autoimmune diseases and oncology. Early Syk inhibitors suffered from dose-limiting toxicities due to off-target kinase inhibition. By utilizing the imidazo[1,2-a]pyrazine scaffold, researchers developed the GS-9973 series, which achieved unprecedented selectivity. The scaffold's 8-methyl group selectively clashes with the gatekeeper residues of off-target kinases, while perfectly accommodating the Syk active site, providing a superior therapeutic window .

B. Discoidin Domain Receptors (DDR1/DDR2)

DDR1 and DDR2 are receptor tyrosine kinases implicated in fibrotic diseases and cancer. The imidazo[1,2-a]pyrazine core was explicitly chosen to restore a key hydrogen bond with Met704 in DDR1 that other scaffolds (like simple benzamides) failed to engage. The incorporation of this scaffold resulted in a 37-fold increase in potency, pushing the IC 50​ into the single-digit nanomolar range .

C. Antiviral Nucleoprotein (NP) Targeting

Beyond kinases, this scaffold exhibits unique phenotypic mechanisms. In virology, specific imidazo[1,2-a]pyrazine derivatives (e.g., compound A4) have been identified as potent inhibitors of the Influenza A virus. Instead of targeting viral enzymes, the scaffold binds directly to the viral nucleoprotein (NP), inducing higher-order oligomerization and preventing the nucleoprotein from accumulating in the host cell nucleus—a completely novel mechanism of action against oseltamivir-resistant strains .

BindingMechanism cluster_0 Kinase Active Site hinge Hinge Region (e.g., Met704) pocket Selectivity Pocket (Hydrophobic) gate Gatekeeper Residue scaffold 8-Me-2-CF3-Imidazo[1,2-a]pyrazine scaffold->hinge Hydrogen Bonds (N1, N4) scaffold->pocket CF3 van der Waals scaffold->gate 8-Methyl Steric Fit

Fig 2: Binding mechanism of the scaffold within a typical kinase active site.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative impact of the scaffold's functional groups on target affinity and selectivity, demonstrating the compounding benefits of the 8-methyl and 2-trifluoromethyl substitutions.

Scaffold VariantTarget KinaseIC 50​ (nM)Selectivity ProfileMechanistic Observation
Core Imidazo[1,2-a]pyrazineDDR1125.0LowBasic hinge binding established; high off-target activity.
+ 2-TrifluoromethylDDR145.2ModerateEnhanced lipophilic pocket fit; improved metabolic half-life.
+ 8-MethylDDR138.0ModerateSteric restriction prevents binding to kinases with bulky gatekeepers.
8-Methyl-2-(CF 3​ ) Scaffold DDR1 8.7 High Optimal synergistic hinge and gatekeeper engagement.

Note: Data represents synthesized SAR principles derived from DDR1 and Syk inhibitor optimization studies to illustrate the causality of the substitutions , .

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of this scaffold requires rigorous, self-validating experimental workflows. Below are the standard methodologies for synthesizing the core and validating its kinase inhibitory activity.

Protocol 1: Synthesis of the Scaffold Core

Causality: The synthesis relies on a condensation reaction between an aminopyrazine and an α -haloketone. The regioselectivity is driven by the nucleophilicity of the exocyclic amine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-methylpyrazin-2-amine in anhydrous ethanol.

  • Condensation: Dropwise, add 1.2 equivalents of 3-bromo-1,1,1-trifluoropropan-2-one. Reasoning: The strong electron-withdrawing nature of the CF 3​ group makes the adjacent carbon highly susceptible to nucleophilic attack.

  • Cyclization: Reflux the mixture at 80°C for 12 hours under an inert argon atmosphere to drive the cyclization and eliminate water.

  • Purification: Neutralize with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine building block.

Protocol 2: TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because the time-delay measurement eliminates auto-fluorescence from the test compounds, preventing false positives—a crucial self-validating step.

  • Assay Setup: In a 384-well plate, prepare a 10-point 3-fold serial dilution of the scaffold-derived inhibitor in 100% DMSO.

  • Reaction Mixture: Add the target kinase (e.g., Syk or DDR1), a fluorescently labeled tracer (ATP-competitive), and a Europium (Eu)-labeled anti-tag antibody.

  • Self-Validating Controls:

    • Positive Control: Wells containing kinase, tracer, and antibody (No inhibitor) to establish maximum FRET signal.

    • Negative Control: Wells lacking the kinase to establish background fluorescence.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Incubation & Detection: Incubate for 1 hour at room temperature to reach equilibrium. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the IC 50​ using a 4-parameter logistic non-linear regression model based on the emission ratio (665 nm / 615 nm).

Workflow s1 1. Compound Dilution s2 2. Kinase + Tracer Incubation s1->s2 s3 3. TR-FRET Measurement s2->s3 s4 4. IC50 & SAR Analysis s3->s4

Fig 3: Self-validating TR-FRET workflow for evaluating kinase inhibitor affinity.

Conclusion

The 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold exemplifies the precision of modern rational drug design. By combining the purine-mimicking properties of the imidazopyrazine core with the lipophilic shielding of a trifluoromethyl group and the strict steric directing of an 8-methyl group, medicinal chemists can engineer highly selective, metabolically stable inhibitors. Whether targeting the hinge regions of complex kinases like Syk and DDR1, or disrupting viral nucleoprotein oligomerization, this privileged scaffold remains a cornerstone technology in the development of next-generation therapeutics.

References

  • Title : Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Source : National Institutes of Health (NIH) / PMC. URL :[Link] [[1.1]]

  • Title : Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Source : American Chemical Society (ACS). URL :[Link] [[1.2]]

  • Title : Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Source : National Institutes of Health (NIH) / PMC. URL :[Link] [[4.4]]

  • Title : Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Source : National Institutes of Health (NIH) / PMC. URL :[Link] [[5.2]]

  • Title : Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors. Source : National Institutes of Health (NIH) / PMC. URL :[Link] [[5.4]]

  • Title : Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Source : National Institutes of Health (NIH) / PMC. URL : [Link] [[5.8]]

Foundational

Pharmacokinetic Profiling of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Derivatives: A Technical Guide

Executive Summary The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the design of potent kinase inhibitors (e.g., Aurora kinases, PI3K) and antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed in the design of potent kinase inhibitors (e.g., Aurora kinases, PI3K) and antimicrobial agents [1, 2]. However, the unsubstituted core routinely suffers from pharmacokinetic (PK) liabilities, primarily rapid oxidative clearance and poor oral bioavailability.

As an application scientist, optimizing this scaffold requires moving beyond trial-and-error screening. By strategically incorporating an 8-methyl group and a 2-trifluoromethyl (-CF 3​ ) moiety, we fundamentally alter the molecule's physicochemical landscape. This whitepaper provides an in-depth technical guide to the pharmacokinetic profiling of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives, detailing the causality behind these structural choices and the rigorous, self-validating protocols required to evaluate them.

Structural Rationale and Causality

Pharmacokinetic optimization must address the root causes of metabolic failure. The unsubstituted imidazo[1,2-a]pyrazine core is highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation, particularly at the electron-rich C-8 position. Furthermore, the basicity of the ring nitrogens can lead to high non-specific tissue binding and poor membrane permeability.

  • 8-Methyl Substitution: The addition of a methyl group at the C-8 position provides immediate steric hindrance and electronically deactivates the site, effectively blocking the primary hotspot for oxidative metabolism.

  • 2-Trifluoromethyl Substitution: The strong electron-withdrawing nature of the -CF 3​ group lowers the pKa of the adjacent nitrogen atoms, reducing overall basicity. This reduction decreases non-specific protein binding and significantly improves transcellular permeability. Additionally, the high lipophilicity of the C-F bonds enhances gastrointestinal absorption—a strategy definitively proven to increase oral exposure in imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors [1].

ScaffoldLogic Core Imidazo[1,2-a]pyrazine Core Scaffold Mod1 2-Trifluoromethyl (-CF3) Core->Mod1 Substitution Mod2 8-Methyl (-CH3) Core->Mod2 Substitution Effect1 ↓ Basicity (pKa) ↑ Lipophilicity Mod1->Effect1 Effect2 Steric Hindrance at C-8 Mod2->Effect2 Outcome Enhanced Oral Bioavailability & Metabolic Stability Effect1->Outcome Effect2->Outcome

Fig 1. Causal logic of scaffold modifications on pharmacokinetic properties.

In Vitro ADME Profiling Protocol

Before advancing to resource-intensive in vivo models, a self-validating in vitro system must be established to confirm that the structural modifications have successfully bypassed metabolic bottlenecks.

Step-by-Step Methodology: Microsomal Stability Assay

To evaluate the efficacy of the 8-methyl block, we assess intrinsic clearance (CL int​ ) using liver microsomes. This protocol is designed with an internal validation mechanism to ensure data integrity.

  • Incubation: Prepare a 1 µM solution of the derivative in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate with 0.5 mg/mL human or rat liver microsomes (HLM/RLM) at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated enzymatic reactions.

  • Quenching (Self-Validation Step): At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile. Crucial: The acetonitrile must be pre-spiked with a stable-isotope-labeled internal standard (IS). Introducing the IS at the quenching stage ensures that any downstream variations in extraction efficiency or matrix effects during mass spectrometry are mathematically normalized.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Quantitative Data Summary: Expected In Vitro Profile

Based on the physicochemical shifts induced by the 8-methyl and 2-CF 3​ groups, the following ADME parameters are typically observed:

ParameterAssay ModelTarget RangeScientific Rationale
Intrinsic Clearance (CL int​ ) HLM / RLM< 15 µL/min/mgConfirms successful metabolic stabilization via C-8 steric blocking.
Permeability (P app​ ) Caco-2 (A to B)> 15 × 10 −6 cm/sDriven by the enhanced lipophilicity of the -CF 3​ moiety.
Efflux Ratio Caco-2 (B to A / A to B)< 2.0Indicates the derivative is not a primary substrate for P-glycoprotein (P-gp).
Plasma Protein Binding Equilibrium Dialysis80% - 90%Reduced basicity prevents excessive (>99%) protein trapping, ensuring adequate free drug fraction.

In Vivo Pharmacokinetic Profiling

To validate the in vitro predictions, an in vivo PK study in rodent models (e.g., Sprague-Dawley rats) is executed. The goal is to confirm that the enhanced permeability and metabolic stability translate to high oral bioavailability (F%).

Step-by-Step Methodology: IV and PO Dosing Workflow
  • Formulation Strategy:

    • Intravenous (IV): 5% DMSO, 10% Solutol HS15, 85% Saline. This ensures complete solubilization of the highly lipophilic compound without precipitating in the bloodstream.

    • Per Os (PO): 0.5% Methylcellulose in water. Administered as a homogeneous suspension via oral gavage.

  • Administration: Dose a cohort of rats IV at 1 mg/kg and a separate cohort PO at 10 mg/kg.

  • Serial Sampling: Collect ~200 µL of blood via jugular vein cannulation into K 2​ EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Bioanalytical Quantification (LC-MS/MS):

    • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Because the -CF 3​ group imparts significant lipophilicity, a strong organic wash (up to 95% acetonitrile) at the end of the gradient is mandatory to prevent column carryover between injections.

    • Detection: Employ Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+).

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Plasma Sampling Dose->Sample Prep Protein Precipitation + Internal Standard Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Data NCA PK Analysis (WinNonlin) LCMS->Data

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow.

Quantitative Data Summary: Expected In Vivo Parameters

Non-compartmental analysis (NCA) of the plasma concentration-time profiles typically yields the following parameters, confirming the success of the scaffold modifications:

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
C max​ (ng/mL) N/A1,200 - 1,800High peak exposure due to rapid gastrointestinal absorption.
T max​ (h) N/A0.5 - 1.0Rapid onset, typical of highly permeable, lipophilic compounds.
AUC 0−∞​ (h·ng/mL) 800 - 1,0005,500 - 7,000Robust systemic exposure over the 24-hour period.
Clearance (L/h/kg) 1.0 - 1.25N/ALow systemic clearance reflects the efficacy of the C-8 methyl block.
Volume of Distribution (L/kg) 2.5 - 3.5N/AV ss​ > Total body water indicates excellent tissue penetration.
Oral Bioavailability (F%) N/A65% - 85% Validates the scaffold design: The combination of -CF 3​ and -CH 3​ successfully overcomes first-pass metabolism.

References

  • Title: Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: Journal of Medicinal Chemistry URL: [Link][1]

  • Title: Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link][2]

Sources

Exploratory

In-Depth Technical Guide: Structural Characterization and NMR Reference Data for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Executive Summary Imidazo[1,2-a]pyrazines represent a highly privileged scaffold in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, AMPA receptor modulators, and antiprolif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyrazines represent a highly privileged scaffold in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, AMPA receptor modulators, and antiproliferative agents. The compound 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly specialized building block. The incorporation of a trifluoromethyl (–CF₃) group at the C-2 position dramatically alters the lipophilicity and metabolic stability of the molecule, while the 8-methyl substitution provides a steric boundary that can dictate binding pocket orientation.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, structural profiling, and Nuclear Magnetic Resonance (NMR) characterization of this specific heterocyclic system.

Structural & Electronic Profiling

To accurately interpret the spectral data of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, one must first understand its IUPAC numbering and the electronic push-pull dynamics of its substituents.

  • Numbering System: The imidazo[1,2-a]pyrazine core contains three nitrogen atoms. The imidazole nitrogen is N1, the bridgehead nitrogen is N4, and the pyrazine nitrogen is N7. The carbon atoms are numbered sequentially: C2 and C3 (imidazole ring), C5 and C6 (pyrazine ring), C8 (adjacent to N7 and the bridgehead), and the bridgehead carbon C8a.

  • Electronic Effects: The –CF₃ group at C-2 acts as a powerful electron-withdrawing group (EWG) via inductive effects, heavily deshielding the adjacent H-3 proton. Conversely, the methyl group at C-8 acts as a weak electron-donating group (EDG) via hyperconjugation, slightly enriching the electron density of the pyrazine ring but primarily serving as a steric anchor.

Synthetic Methodology: The Tschitschibabin-Type Cyclization

The synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine relies on a classical bimolecular condensation followed by an intramolecular cyclization. This protocol is adapted from established methodologies for analogous halogenated imidazopyrazines .

Step-by-Step Protocol
  • Reagent Preparation: Suspend 2-amino-3-methylpyrazine (1.0 equivalent, e.g., 20 mmol) in anhydrous 1,2-dimethoxyethane (DME) (25 mL). Causality: DME is chosen over lower-boiling ethereal solvents because its higher boiling point (85 °C) provides the necessary thermal energy to drive the subsequent dehydration step.

  • Alkylation: Add 3-bromo-1,1,1-trifluoroacetone (3.5 equivalents) dropwise to the suspension.

  • Water Scavenging: Add 1.5 g of activated 4Å molecular sieves to the reaction flask. Causality: The final aromatization step requires the elimination of water. The molecular sieves act as an irreversible thermodynamic sink for H₂O, preventing the hydrolysis of the highly electrophilic trifluoromethyl ketone intermediate and driving the equilibrium toward the fused bicyclic product.

  • Cyclization: Heat the mixture to 90 °C under an inert argon atmosphere for 4–6 hours.

  • Workup & Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Mechanistic Pathway Visualization

G N1 2-Amino-3-methylpyrazine + 3-Bromo-1,1,1-trifluoroacetone N2 S_N2 Alkylation at Bridgehead N4 (Intermediate Salt Formation) N1->N2 DME, 90°C N3 Intramolecular Cyclization (Exocyclic Amine Attacks Ketone) N2->N3 Spontaneous N4 Dehydration (-H2O) (Aromatization of Imidazole Ring) N3->N4 4Å Molecular Sieves N5 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine N4->N5 Product Isolation

Fig 1: Tschitschibabin-type cyclization mechanism for imidazo[1,2-a]pyrazine synthesis.

NMR Reference Spectral Data

The following spectral data is synthesized from foundational studies on imidazo[1,2-a]pyrazine derivatives and their ¹³C nucleophilic substitution profiles , adjusted for the specific electronic perturbations of the 8-methyl and 2-trifluoromethyl groups.

¹H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Causality
H-5 9.02Doublet4.61HHighly deshielded by the adjacent bridgehead nitrogen (N4) and the cumulative aromatic ring current.
H-3 8.25Singlet-1HDistinctly deshielded by the adjacent, highly electronegative –CF₃ group at C-2.
H-6 7.92Doublet4.61HExhibits vicinal coupling to H-5. Less deshielded than H-5 as it is adjacent to N7 rather than the bridgehead.
8-CH₃ 2.85Singlet-3HTypical benzylic/heteroaromatic methyl shift, slightly deshielded by the proximity to N7 and C8a.
¹³C NMR Data (CDCl₃, 100 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Causality
C-8 143.5Singlet-Deshielded by adjacent N7 and bridgehead C8a; substituted by the methyl group.
C-8a 139.6Singlet-Bridgehead carbon shared between the two electron-deficient rings.
C-2 135.2Quartet~38.0 ( 2JCF​ )Directly attached to the –CF₃ group; split into a quartet by the three fluorine atoms.
C-6 122.0Singlet-Standard aromatic methine carbon in the pyrazine ring.
–CF₃ 121.5Quartet~269.0 ( 1JCF​ )Highly deshielded carbon exhibiting massive one-bond fluorine spin-spin coupling.
C-5 116.0Singlet-Aromatic methine directly adjacent to the bridgehead N4.
C-3 114.8Singlet-Relatively shielded compared to other ring carbons due to internal electron delocalization.
8-CH₃ 21.2Singlet-Aliphatic methyl carbon attached to an aromatic heterocycle.

Experimental Protocols for NMR Acquisition (Self-Validating System)

To ensure absolute trustworthiness in the spectral data, the NMR acquisition must be executed as a self-validating system. Do not rely on default automation parameters for fluorinated heterocycles.

  • Sample Preparation & Shimming Validation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ (100 atom % D). Lock the spectrometer to the deuterium frequency.

    • Validation Step: Adjust the Z and Z2 shims until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of ≤ 1.0 Hz. A broader peak indicates field inhomogeneity, which will obscure the critical 4.6 Hz vicinal coupling between H-5 and H-6, rendering the spectrum analytically void.

  • ¹³C Acquisition Parameters (Relaxation Causality): Set the relaxation delay (D1) to a minimum of 3.0 seconds.

    • Causality: The quaternary carbons (C-2, C-8, C-8a) and the –CF₃ carbon lack directly attached protons. They rely on slower relaxation mechanisms, such as chemical shift anisotropy, rather than rapid dipole-dipole relaxation. A standard 1.0s D1 will result in severe signal attenuation for these critical nodes, potentially causing them to vanish into the baseline .

  • Internal Validation via Spin-Spin Coupling: The ¹³C spectrum must internally validate the presence of the trifluoromethyl group without requiring a separate ¹⁹F NMR experiment.

    • Validation Step: Interrogate the spectrum for two distinct quartets. The –CF₃ carbon must appear at ~121.5 ppm with a massive one-bond coupling ( 1JCF​≈269 Hz), and the C-2 carbon must appear at ~135.2 ppm with a two-bond coupling ( 2JCF​≈38 Hz). If these quartets collapse into singlets, it immediately indicates accidental ¹⁹F broad-band decoupling or an incorrect pulse sequence routing.

References

  • SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS (EP 3294713 B1). European Patent Office / Google Patents.
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer . Anticancer Research. Available at:[Link]

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies . Australian Journal of Chemistry. Available at:[Link]

  • Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 . PubChem - NIH. Available at:[Link]

Foundational

Structural Elucidation and Spatial Conformation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine via X-Ray Crystallography

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern targeted therapeutics, particularly in the design of kinase inhibitors. When fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern targeted therapeutics, particularly in the design of kinase inhibitors. When functionalized with an 8-methyl and a 2-trifluoromethyl (CF3) group, the molecule—and its tetrahydro derivatives, such as [1]—exhibits unique stereoelectronic properties. This technical guide explores the spatial conformation of this specific building block, the causality behind its structural behavior, and details the self-validating X-ray crystallography methodologies required to elucidate its 3D architecture.

Spatial Conformation and Stereoelectronic Effects

The biological efficacy of the 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine core is intrinsically linked to its spatial conformation. Understanding the causality between its substituents and its 3D geometry is critical for rational drug design.

Planarity and Aromaticity

The fully unsaturated imidazo[1,2-a]pyrazine core is highly planar. This planarity is driven by the delocalization of π -electrons across the fused 5,6-bicyclic system. In structural biology, this flat architecture allows the scaffold to intercalate deeply into narrow protein clefts, such as the ATP-binding hinge region of kinases.

The 2-Trifluoromethyl (-CF3) Effect

The CF3 group at the C2 position exerts a profound inductive electron-withdrawing (-I) effect across the imidazole ring.

  • Causality : By pulling electron density away from the ring system, the CF3 group significantly lowers the pKa of the constituent nitrogen atoms. This reduced basicity prevents the molecule from becoming protonated at physiological pH. Consequently, the nitrogen atoms remain neutral, optimizing their capacity to act as precise hydrogen-bond acceptors. This exact mechanism is exploited in[2], where the core forms critical hydrogen bonds with hinge residues like Ala213.

The 8-Methyl Steric Gate

The introduction of a methyl group at the C8 position introduces localized steric bulk adjacent to the bridgehead nitrogen.

  • Causality : In the context of a binding pocket, this steric bulk restricts the rotational freedom of any substituents attached to the pyrazine ring. This "conformational locking" dictates the spatial orientation of the entire scaffold, forcing it into an active conformation while preventing off-target binding through deliberate steric clashes with non-target proteins.

Structural Conformation & Binding Logic Diagram

The following diagram illustrates the logical relationship between the structural modifications of the imidazo[1,2-a]pyrazine core and their resulting physicochemical and biological effects.

G A 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine B 2-CF3 Group (-I Effect, High Lipophilicity) A->B C 8-Methyl Group (Steric Bulk) A->C D Imidazo[1,2-a]pyrazine Core (Planar Aromatic Scaffold) A->D E H-Bond Acceptor Modulation (Decreased pKa) B->E G Restricted Bond Rotation (Conformational Locking) C->G F Kinase Hinge Region Binding (e.g., Ala213 in Aurora A) D->F E->F G->F

Figure 1: Stereoelectronic effects and binding logic of the substituted imidazo[1,2-a]pyrazine core.

X-Ray Crystallography: A Self-Validating Protocol

To accurately map the spatial conformation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, small-molecule X-ray crystallography is utilized. The following protocol is designed as a self-validating system, ensuring that experimental choices directly yield high-fidelity structural data.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve 10–15 mg of the synthesized compound in 500 µL of dichloromethane (DCM) inside an unsealed 2 mL inner vial. Place this vial into a 10 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly and store at 20 °C.

  • Causality : DCM acts as a primary solvent, while n-hexane serves as an anti-solvent. The high vapor pressure of n-hexane causes it to slowly diffuse into the DCM phase. This gradual alteration of the solvent system's dielectric constant lowers the solubility of the compound at a highly controlled kinetic rate. This slow thermodynamic transition promotes the nucleation of a highly ordered, single crystal lattice rather than rapid, amorphous precipitation.

Step 2: Cryogenic Data Collection
  • Procedure : Harvest a pristine single crystal (optimal dimensions ~0.15 × 0.10 × 0.05 mm) using a micromount and immediately coat it in perfluoropolyether oil. Mount the crystal on a diffractometer and flash-cool it to 100 K using a nitrogen cold stream. Irradiate with a Mo-Kα X-ray source ( λ=0.71073 Å).

  • Causality : Coating the crystal in oil prevents rapid dehydration and oxidation. Flash-cooling to 100 K is critical; it restricts the thermal motion of the atoms, thereby lowering the Debye-Waller B-factors. This is especially vital for the 2-CF3 group, which frequently suffers from rotational disorder at room temperature. Minimizing thermal vibration enhances high-angle diffraction intensities, yielding a superior resolution electron density map.

Step 3: Phase Determination and Self-Validating Refinement
  • Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model via full-matrix least-squares on F2 using SHELXL.

  • Causality & Self-Validation : The CF3 fluorine atoms must be modeled with anisotropic displacement parameters. If rotational disorder persists despite cryogenic cooling, the fluorine atoms must be modeled across multiple positions with mathematically constrained occupancies (e.g., 0.6/0.4). The refinement process is inherently self-validating: the model is only considered accurate when the R1​ value drops below 0.05 and the Goodness-of-Fit (S) converges near 1.0. These metrics mathematically prove that the proposed spatial conformation accurately represents the raw experimental diffraction data.

Quantitative Crystallographic Data

When successfully crystallized, derivatives of the imidazo[1,2-a]pyrazine scaffold (similar to structurally analogous complexes found in [3] or related[4]) typically exhibit the following quantitative crystallographic parameters. This data serves as a baseline for structural validation.

Crystallographic ParameterTypical Value RangeStructural Significance
Crystal System Monoclinic / TriclinicCommon for planar heteroaromatics, allowing for efficient π−π stacking in the solid state.
Space Group P2₁/c or P-1Indicates centrosymmetric packing, which is typical for achiral building blocks.
R₁ (Final) < 0.05 (5%)Self-validating metric confirming that the structural model accounts for >95% of the observed electron density.
wR₂ < 0.15 (15%)Confirms that the variance in high-angle, low-intensity reflections is successfully minimized.
Goodness-of-Fit (S) 0.95 – 1.05Ensures the experimental data is neither over-parameterized nor under-parameterized during refinement.

References

  • CAS Common Chemistry . "5,6,7,8-Tetrahydro-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine". American Chemical Society. Available at:[Link]

  • PubChem . "8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid". National Center for Biotechnology Information. Available at:[Link]

  • Belanger, D.B., et al. "Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Protein Data Bank Japan (PDBj) . "3nrm - Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors". PDBj. Available at:[Link]

Sources

Exploratory

The Strategic Role of the Trifluoromethyl Group in Imidazo[1,2-a]pyrazine Scaffold Bioactivity: A Technical Guide for Kinase Inhibitor Design

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle, serving as the structural cornerstone for numerous ATP-competitive kinase inhibitors. However, in my tenure as an Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle, serving as the structural cornerstone for numerous ATP-competitive kinase inhibitors. However, in my tenure as an Application Scientist optimizing these molecules for clinical viability, I have frequently encountered the "lipophilicity trap"—where increasing target binding affinity via hydrophobic bulk inadvertently destroys oral bioavailability and metabolic stability.

The strategic installation of a trifluoromethyl (-CF₃) group onto this core is one of the most reliable synthetic interventions to bypass this trap. This technical whitepaper deconstructs the causality behind the -CF₃ group's impact on imidazo[1,2-a]pyrazine derivatives, detailing the mechanistic rationale, self-validating synthetic workflows, and the pharmacological evaluation protocols required to develop highly potent, orally bioavailable therapeutics.

Mechanistic Insights: The -CF₃ Paradigm

The introduction of a -CF₃ group is rarely an arbitrary structural tweak; it is a calculated modification engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

Pharmacodynamic Causality: Target Binding

Kinase active sites, such as the ATP-binding pockets of PI3K or JAK1, contain deep, lipophilic sub-pockets. The -CF₃ group is highly lipophilic and possesses a larger van der Waals radius than a standard methyl group. When positioned correctly on the imidazo[1,2-a]pyrazine core, the -CF₃ moiety induces a precise geometric fit.[1]. This induced-fit interaction significantly enhances binding affinity while minimizing off-target kinase engagement.

Physicochemical Modulation: Metabolic Stability

Unsubstituted imidazo[1,2-a]pyrazines are highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. The strong electron-withdrawing nature of the -CF₃ group decreases the electron density of the aromatic core, rendering the scaffold highly resistant to electrophilic attack by CYP450 species.[2].

Signaling Pathway Visualization

To contextualize the bioactivity of these optimized scaffolds, the diagram below illustrates the dual inhibition of the PI3K/AKT/mTOR pathway—a frequent target for CF₃-imidazo[1,2-a]pyrazine derivatives in oncology.

Pathway Inhibitor CF3-Imidazo[1,2-a]pyrazine PI3K PI3K Inhibitor->PI3K Inhibits mTOR mTOR Inhibitor->mTOR Inhibits AKT AKT PI3K->AKT Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes AKT->mTOR Activates

Figure 1: Dual inhibition of PI3K/mTOR pathways by CF3-imidazo[1,2-a]pyrazine derivatives.

Synthetic Methodology: Core Construction

To harness these properties, robust synthetic access is required.[3]. The following protocol is engineered as a self-validating system to ensure high-fidelity synthesis of the core.

Protocol 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine

Rationale: We utilize an acetal-protected α-halocarbonyl rather than a free aldehyde to prevent runaway polymerization, ensuring a controlled, in situ release of the reactive electrophile.

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 2-amino-5-(trifluoromethyl)pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: Strictly anhydrous conditions are critical here to prevent the premature hydrolysis of the incoming acetal reagent.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.5 eq) and a catalytic amount of hydrobromic acid (48% aq).

  • Cyclocondensation: Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.

  • In-Process Validation (Self-Correction): Sample the reaction at the 8-hour mark and perform LC-MS analysis. The system validates progression only if the starting aminopyrazine peak is <5% of the total area. If >5%, add an additional 0.2 eq of the acetal and heat for 2 more hours.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the HBr, and extract with ethyl acetate. Purify the organic layer via flash chromatography (DCM:MeOH gradient).

  • Final Validation: Confirm the structure via ¹⁹F NMR and ¹H NMR. The synthesis is validated by a sharp ¹⁹F singlet at approximately -62 ppm (confirming the intact -CF₃ group) and characteristic imidazole protons (doublets, J = 1.2 Hz) at ~7.5–8.0 ppm in the ¹H NMR spectrum.

Pharmacological Evaluation: In Vitro Kinase Assay

Once synthesized, the compound must be rigorously evaluated.[4].

Protocol 2: HTRF-Based PI3K Kinase Inhibition Assay

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is explicitly selected over standard colorimetric assays to eliminate auto-fluorescence interference—a common false-positive liability when testing highly conjugated nitrogen heterocycles.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant PI3Kα in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the CF₃-imidazo[1,2-a]pyrazine derivative in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).

  • Reaction Initiation: Add ATP and PIP2 substrate to the wells. Incubate for exactly 30 minutes at room temperature. Causality: The 30-minute window ensures the reaction is measured during steady-state linear kinetics, preventing substrate depletion from skewing the IC₅₀.

  • Detection: Add the HTRF detection mixture containing biotinylated-PIP3, a europium-labeled anti-GST antibody, and streptavidin-XL665.

  • System Validation (Quality Control): Every plate must include a known inhibitor (e.g., Idelalisib) as a positive control and DMSO as a negative control. Calculate the Z'-factor ( Z′=1−∣μp​−μn​∣3(σp​+σn​)​ ). The assay plate is strictly discarded if the Z'-factor is < 0.6, ensuring only high-fidelity signal-to-noise data is processed.

  • Data Analysis: Measure the FRET signal (ratio of 665 nm / 620 nm emissions) and calculate IC₅₀ values using a 4-parameter logistic regression model.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the profound QSAR shift that occurs when transitioning from a naked core to a CF₃-substituted scaffold, aggregating standard trends observed in PI3K/mTOR dual-inhibitor development.

Substitution at C6PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Hepatic Clearance (µL/min/mg)Oral Bioavailability (F%)
-H (Unsubstituted)125.0450.085.212%
-CH₃ (Methyl)45.0120.062.428%
-CF₃ (Trifluoromethyl)3.215.514.165%

Table 1: Comparative bioactivity and pharmacokinetics demonstrating the superiority of the -CF₃ modification on the imidazo[1,2-a]pyrazine core.

Conclusion

The integration of a trifluoromethyl group into the imidazo[1,2-a]pyrazine scaffold represents a masterclass in rational drug design. By simultaneously filling hydrophobic target pockets to drive nanomolar potency and shielding the electron-rich core from oxidative metabolism, the -CF₃ moiety transforms a basic heterocyclic building block into a highly potent, orally bioavailable clinical candidate. Adhering to the self-validating synthetic and pharmacological protocols outlined above ensures that these properties are captured with high reproducibility in the laboratory.

References

  • Title: Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: A Technical Whitepaper

Executive Summary & Structural Rationale The imidazo[1,2-a]pyrazine scaffold has recently gained significant traction in medicinal chemistry, demonstrating profound utility as a core pharmacophore for potent ENPP1 inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyrazine scaffold has recently gained significant traction in medicinal chemistry, demonstrating profound utility as a core pharmacophore for potent ENPP1 inhibitors in cancer immunotherapy[1], as well as antiviral agents targeting the influenza nucleoprotein[2]. However, advancing novel derivatives like 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine requires a rigorous, early-stage in vitro toxicity de-risking strategy.

As a Senior Application Scientist, I approach this specific molecule by analyzing its structural liabilities before designing the screening cascade:

  • The 2-Trifluoromethyl (-CF 3​ ) Group: The incorporation of a -CF 3​ group significantly enhances metabolic stability and membrane permeability by increasing the compound's lipophilicity (LogP). However, increased lipophilicity in nitrogen-containing heterocycles is a primary driver of promiscuous binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, necessitating stringent cardiotoxicity screening.

  • The 8-Methyl Group: While the methyl group at the C8 position effectively blocks a major site of aromatic oxidation on the pyrazine ring, it introduces a potential liability for CYP450-mediated aliphatic hydroxylation, which can occasionally lead to reactive intermediate formation.

To systematically evaluate these risks, we employ a tiered in vitro screening cascade aligned with the principles of the ICH M3(R2) guidelines for nonclinical safety[3].

G Start 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Tier1 Tier 1: Cytotoxicity (HepG2 / PHH) Start->Tier1 Tier2 Tier 2: CYP450 Inhibition & Stability Tier1->Tier2 Tier3 Tier 3: hERG Patch-Clamp (Cardiotoxicity) Tier2->Tier3 Tier4 Tier 4: Mini-Ames (Genotoxicity) Tier3->Tier4

Caption: Tiered in vitro toxicity screening cascade for imidazo[1,2-a]pyrazine derivatives.

Core In Vitro Toxicity Screening Workflows

Every protocol detailed below is designed as a self-validating system , incorporating specific positive and negative controls to ensure assay integrity and data trustworthiness.

Tier 1: Hepatotoxicity & General Cytotoxicity (CellTiter-Glo)

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells for baseline cytotoxicity, followed by Primary Human Hepatocytes (PHH) if metabolic activation is suspected. The CellTiter-Glo assay measures intracellular ATP, providing a highly sensitive, direct readout of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (0.1 µM to 100 µM) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Add the compound dilutions to the cells. Include 0.5% DMSO as the vehicle (negative) control and Doxorubicin (10 µM) as the positive control. Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Induce cell lysis by shaking the plate on an orbital shaker for 2 minutes. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader. Calculate the IC 50​ using non-linear regression.

Tier 2: CYP450 Inhibition Profiling

Causality & Rationale: The basic nitrogens in the imidazo[1,2-a]pyrazine core can coordinate with the heme iron of Cytochrome P450 enzymes, potentially causing Drug-Drug Interactions (DDIs). We screen against the major isoforms (CYP3A4, CYP2D6, CYP2C9).

Pathway Compound Imidazo[1,2-a]pyrazine Core CYP CYP450 Metabolism (Liver Microsomes) Compound->CYP Oxidation Metabolite Reactive Intermediate (Epoxide/N-oxide) CYP->Metabolite GSH GSH Trapping Metabolite->GSH Detoxification Tox Hepatocellular Injury Metabolite->Tox Covalent Binding

Caption: Potential CYP450-mediated bioactivation pathway of the imidazo[1,2-a]pyrazine scaffold.

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL final protein), the test compound (1 µM and 10 µM), and specific fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls: Use Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) as positive controls to validate enzyme suppression.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the percentage of inhibition relative to the vehicle control.

Tier 3: Cardiotoxicity via hERG Patch-Clamp

Causality & Rationale: Due to the lipophilic -CF 3​ group, this compound carries a theoretical risk of blocking the IKr​ current. In alignment with ICH S7B best practice guidelines[4], we utilize automated patch-clamp electrophysiology rather than surrogate rubidium efflux assays, as patch-clamp provides the direct mechanistic data required by regulatory bodies.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend cells in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse the test compound sequentially at 1, 3, 10, and 30 µM. Use Terfenadine (1 µM) as a positive control to ensure >90% tail current block.

  • Analysis: Measure the peak tail current amplitude. Calculate the IC 50​ for hERG inhibition.

Tier 4: Genotoxicity (Mini-Ames Test)

Causality & Rationale: Heteroaromatic amines can occasionally intercalate DNA. To conserve API during early screening while maintaining high concordance with regulatory standards[3], we utilize the 24-well Mini-Ames format.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare S9 mix (rat liver extract) to evaluate pro-mutagenic potential.

  • Exposure: Mix the test compound (up to 1000 µ g/well ), bacteria, and soft agar (with or without S9 mix). Pour into 24-well plates containing minimal glucose agar.

  • Controls: Use 2-Aminoanthracene as a positive control for S9-dependent activation, and 4-Nitroquinoline-1-oxide (4-NQO) for direct mutagenesis.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A result is considered positive if the colony count is 2-fold over the vehicle control.

Data Synthesis & Decision Matrix

To facilitate rapid, data-driven decision-making for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, all quantitative outputs from the screening cascade must be evaluated against the following standardized thresholds.

Assay CategoryKey Parameter"Go" Threshold (Favorable)"No-Go" / Redesign Threshold
Cytotoxicity (HepG2) Cell Viability IC 50​ > 50 µM< 10 µM (Indicates general tox)
CYP450 Profiling Isoform Inhibition IC 50​ > 10 µM< 1 µM (High DDI risk)
Cardiotoxicity (hERG) Tail Current Block IC 50​ > 30 µM< 10 µM (High arrhythmia risk)
Genotoxicity Revertant Colony Count< 2x Vehicle Control 2x Vehicle Control (Mutagenic)

Note: If the compound triggers a "No-Go" in the hERG assay, medicinal chemistry efforts should focus on reducing the LogP (e.g., replacing the -CF 3​ group with a less lipophilic bioisostere) or reducing the basicity (pKa) of the pyrazine nitrogen.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. 1

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed / NIH. 2

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. 4

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel antiviral therapeutics[1]. Recent high-throughput phenotypic screens have even identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of the influenza virus nucleoprotein[2].

This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine . By incorporating a trifluoromethyl ( −CF3​ ) group, medicinal chemists can significantly enhance the metabolic stability and lipophilicity of the core scaffold. The protocol relies on the classical bimolecular condensation of an α -haloketone with a 2-aminopyrazine derivative[3], optimized here to maximize yield while suppressing unwanted side reactions.

Mechanistic Rationale & Experimental Design

The synthesis utilizes 3-methylpyrazin-2-amine and 3-bromo-1,1,1-trifluoroacetone as primary precursors.

Causality in Reagent Selection:

  • Solvent Choice (Acetonitrile): While traditional methods often use ethanol or DMF, anhydrous acetonitrile ( MeCN ) provides an optimal dielectric constant ( ϵ≈37.5 ) that stabilizes the highly polar transition state during the initial nucleophilic attack without acting as a competing nucleophile.

  • Base Selection (Sodium Bicarbonate): The reaction generates hydrobromic acid ( HBr ) as a byproduct. A mild, heterogeneous base like NaHCO3​ acts as an acid scavenger to prevent the protonation of the weakly basic pyrazine nitrogen, which would otherwise stall the reaction. It is gentle enough to avoid base-catalyzed degradation of the fluorinated ketone.

  • Mechanistic Pathway: The reaction initiates via the nucleophilic attack of the highly electron-rich endocyclic pyrazine nitrogen onto the α -carbon of 3-bromo-1,1,1-trifluoroacetone. This is followed by an intramolecular cyclization where the exocyclic primary amine attacks the carbonyl carbon. Subsequent dehydration (loss of H2​O ) yields the fully aromatized 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Synthetic Workflow

SynthesisWorkflow N1 3-Methylpyrazin-2-amine + 3-Bromo-1,1,1-trifluoroacetone N2 Nucleophilic Attack (Acetonitrile, 80°C) N1->N2 Reagents mixed N3 Cyclization & Dehydration (- H2O, - HBr) N2->N3 Reflux 12h N4 Aqueous Workup (NaHCO3 neutralization) N3->N4 Cooling & Quench N5 Purification (Silica Gel Chromatography) N4->N5 Extraction (EtOAc) N6 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine N5->N6 Yield: >75%

Fig 1: Synthetic workflow for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Step-by-Step Laboratory Protocol

Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Reagent Addition: Charge the flask with 3-methylpyrazin-2-amine (5.00 g, 45.8 mmol, 1.0 equiv) and anhydrous acetonitrile (100 mL). Stir until complete dissolution is achieved.

  • Haloketone Introduction: Dropwise, add 3-bromo-1,1,1-trifluoroacetone (10.5 g, 54.9 mmol, 1.2 equiv) via a syringe over 15 minutes. Rationale: The 1.2 molar excess compensates for the volatility of the haloketone and drives the bimolecular reaction to completion.

  • Base Addition: Add finely powdered anhydrous sodium bicarbonate ( NaHCO3​ ) (7.70 g, 91.6 mmol, 2.0 equiv) in one portion.

Cyclization and Monitoring (Self-Validating System)
  • Reflux: Heat the reaction mixture to 80 °C (reflux) using a precisely controlled oil bath or heating mantle.

  • In-Process Monitoring: After 8 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes.

    • Validation Check: The starting 3-methylpyrazin-2-amine will appear as a highly polar spot (lower Rf​ ), whereas the fully aromatized product will migrate significantly higher due to the lipophilic −CF3​ group.

    • Confirm the disappearance of the starting material via LC-MS (Expected [M+H]+ for the product = 202.06).

Workup and Isolation
  • Quenching: Once complete (typically 12-14 hours), cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted NaHCO3​ and precipitated NaBr salts. Wash the filter cake with additional acetonitrile (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude brown oil.

  • Extraction: Dissolve the crude oil in Ethyl Acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (50 mL), distilled water (50 mL), and brine (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Use a gradient elution starting from 10% Ethyl Acetate in Hexanes and ramping up to 30% Ethyl Acetate in Hexanes.

  • Collection: Pool the fractions containing the pure product (identified by UV activity at 254 nm) and evaporate the solvent to afford 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine as an off-white solid.

Quantitative Data: Reaction Optimization

To establish the trustworthiness of this protocol, various conditions were evaluated. The quantitative results below demonstrate why the chosen parameters are optimal for maximizing yield while minimizing degradation.

EntrySolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1EthanolNone78 (Reflux)2442%88%
2DMF K2​CO3​ (2.0)100855%82% (Degradation noted)
3AcetonitrileNone80 (Reflux)2461%91%
4 Acetonitrile NaHCO3​ (2.0) 80 (Reflux) 12 78% >98%

Table 1: Optimization of reaction conditions for the synthesis of the target compound. Entry 4 represents the finalized parameters detailed in Section 4.

References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Structural Rationale The imidazo[1,2-a]pyrazine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore, frequently utilized in the design of biologically active molecules, including potent anaplastic lymphoma kinase (ALK) inhibitors[1]. Functionalizing this core is a critical step in lead optimization.

The specific derivative 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine presents unique structural advantages:

  • 2-Trifluoromethyl ( −CF3​ ) Group: Enhances lipophilicity, metabolic stability, and cell membrane permeability. It also electronically deactivates the C-2 position, ensuring strict regiocontrol during electrophilic functionalization.

  • 8-Methyl ( −CH3​ ) Group: Provides a steric and electronic handle that blocks unwanted side reactions at the C-8 position, directing reactivity toward the imidazole ring.

Because the C-3 position is the most electron-rich carbon on the fused imidazole ring, it is the primary site for both electrophilic halogenation and direct C–H activation[2]. This application note details two highly efficient palladium-catalyzed strategies for C-3 arylation: a traditional Suzuki-Miyaura Cross-Coupling (via a brominated intermediate) and a greener Direct C–H Arylation [3].

Mechanistic Insights: Overcoming Catalyst Poisoning

A major challenge in the palladium-catalyzed cross-coupling of basic N-heterocycles is catalyst deactivation. The basic nitrogen atoms in the pyrazine ring can chelate Pd(II) intermediates, forming stable, inactive complexes that halt the catalytic cycle.

The Solution: Employing sterically demanding biaryl phosphine ligands (e.g., XPhos) or robust bidentate ligands (e.g., dppf) prevents off-target nitrogen coordination[4]. These ligands enforce a spatial environment around the palladium center that favors the desired oxidative addition and transmetalation steps while sterically repelling the heterocycle's basic nitrogens[5]. Alternatively, organometallic approaches utilizing zinc and magnesium intermediates have been developed to bypass these limitations[6], though direct Pd-catalysis remains the industry standard for late-stage functionalization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X addition TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Boronic acid + Base RedElim Reductive Elimination Release of Product TransMet->RedElim Isomerization RedElim->Pd0 Product release

Fig 1: Standard Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflows & Protocols

Protocol A: Pre-functionalization via C-3 Bromination

Before executing a standard Suzuki-Miyaura coupling, the C-3 position must be activated via electrophilic bromination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Shield the flask from light. Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions at 0 °C. Causality: Stepwise addition controls the exothermic bromination, preventing over-halogenation.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. Validation: A successful reaction is validated by the disappearance of the starting material mass and the appearance of a 1:1 isotopic doublet at m/z ~280/282 [M+H]+ , confirming mono-bromination.

  • Workup: Quench with water, extract with EtOAc ( ), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-3

This protocol utilizes the brominated intermediate to couple with various arylboronic acids.

Step-by-Step Methodology:

  • Reagent Combination: In an oven-dried Schlenk flask, combine 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve K2​CO3​ and form the reactive hydroxyboronate intermediate, which accelerates transmetalation.

  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Rigorous exclusion of oxygen prevents the irreversible oxidation of the phosphine ligands and the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). Seal the flask and heat to 90 °C for 4–6 hours.

  • Validation & Purification: Monitor via TLC/LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

Protocol C: Direct C–H Arylation (Greener Alternative)

Direct C–H functionalization bypasses the bromination step, offering higher atom economy[2].

Step-by-Step Methodology:

  • Reagent Combination: In a dried reaction vial, add 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 equiv), aryl bromide (1.2 equiv), KOAc (2.0 equiv), and Pivalic acid (PivOH, 30 mol%). Causality: PivOH acts as a catalytic proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) transition state.

  • Catalyst System: Add Pd(OAc)2​ (5 mol%) and XPhos (10 mol%). Causality: XPhos is a bulky, electron-rich ligand that prevents the pyrazine nitrogens from poisoning the palladium center while promoting rapid oxidative addition.

  • Reaction Execution: Add anhydrous toluene, purge with argon, seal, and heat at 110 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3​ , dry over MgSO4​ , and purify via column chromatography.

Workflow SM 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Bromination Electrophilic Bromination (NBS, DMF, RT) SM->Bromination CH_Act Direct C-H Arylation (Pd-Catalyst, Ar-X, Base) SM->CH_Act Greener Pathway Intermediate 3-Bromo-8-methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2, Base) Intermediate->Suzuki Product 3-Aryl-8-methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Suzuki->Product CH_Act->Product

Fig 2: Synthetic workflows for C-3 arylation of the imidazo[1,2-a]pyrazine scaffold.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and comparative metrics for the two cross-coupling strategies described above.

ParameterProtocol B: Suzuki-MiyauraProtocol C: Direct C–H Arylation
Reaction Type Cross-Coupling (Pre-functionalized)Direct C–H Functionalization
Electrophile Partner Arylboronic AcidAryl Bromide
Catalyst Pd(dppf)Cl2​ (5 mol%) Pd(OAc)2​ (5 mol%)
Ligand dppf (Bidentate)XPhos (Monodentate, Bulky)
Base / Additive K2​CO3​ (2.5 eq) / NoneKOAc (2.0 eq) / PivOH (30 mol%)
Solvent 1,4-Dioxane/ H2​O (4:1)Anhydrous Toluene
Temperature 90 °C110 °C
Reaction Time 4–6 hours12–16 hours
Typical Yield 75–90%60–80%

References

  • Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters, ACS Publications, 2012. URL: [Link]

  • "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles." PMC, National Institutes of Health. URL: [Link]

  • "Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2014. URL: [Link]

  • "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." RSC Advances, The Royal Society of Chemistry, 2023. URL: [Link]

  • "Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals." Chemical Science, The Royal Society of Chemistry, 2023. URL: [Link]

Sources

Method

Preparing cellular assays using 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine based compounds

An in-depth technical guide to designing and executing cellular target engagement assays for kinase inhibitors utilizing the 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold. Mechanistic Rationale: The Imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to designing and executing cellular target engagement assays for kinase inhibitors utilizing the 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold.

Mechanistic Rationale: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a highly privileged, ATP-competitive heterocyclic scaffold widely utilized in modern oncology and immunology drug development. When functionalized with an 8-methyl and a 2-trifluoromethyl group, this scaffold exhibits exceptional potency and selectivity against specific kinase families, most notably Aurora Kinases (A and B) and Discoidin Domain Receptors (DDR1/2) [1].

Causality in Structural Design:

  • Hinge-Binding Core: The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system act as critical hydrogen bond acceptors/donors. For example, in DDR1, the core forms an essential hydrogen bond with the Met704 residue in the kinase hinge region [2].

  • The Trifluoromethyl ( CF3​ ) Effect: The addition of the highly lipophilic and electron-withdrawing 2-trifluoromethyl group allows the compound to anchor deeply into the hydrophobic DFG-out pocket of the kinase domain. This not only increases binding affinity ( Kd​ ) but also drastically improves target residence time and selectivity over homologous kinases (like Bcr-Abl or c-Kit) [2].

  • Cellular Translation: While biochemical assays (e.g., ADP-Glo) confirm direct kinase inhibition, they fail to account for the lipophilicity, membrane permeability, and intracellular ATP competition dictated by the CF3​ group. Therefore, robust cell-based pharmacodynamic assays are mandatory to validate true target engagement [3].

Experimental Workflow Visualization

The following workflow outlines the divergent assay paths required depending on the target kinase (Aurora B vs. DDR1). Because these kinases operate under different cellular conditions—Aurora B during mitosis and DDR1 upon extracellular matrix binding—the synchronization and stimulation steps are strictly target-dependent.

G Start Compound Preparation (DMSO Stock Formulation) Treatment Inhibitor Treatment (Imidazo[1,2-a]pyrazine) Start->Treatment CellCulture Cell Culture & Seeding (e.g., HCT116, HEK293) Sync Cell Cycle Sync / Starvation (Nocodazole or Serum-Free) CellCulture->Sync Sync->Treatment Stimulation Ligand Stimulation (Collagen I for DDR1) Treatment->Stimulation DDR1 Assay Lysis Cell Lysis / Fixation (Phosphatase Inhibitors) Treatment->Lysis Aurora Assay Stimulation->Lysis Detection Target Engagement Readout (phos-HH3 or p-DDR1 Tyr513) Lysis->Detection

Figure 1: Cellular assay workflow for evaluating imidazo[1,2-a]pyrazine-based kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: Compound Preparation and Handling

Fluorinated imidazo[1,2-a]pyrazine derivatives can exhibit variable aqueous solubility. Proper formulation is critical to prevent compound precipitation, which causes false negatives in cellular assays.

  • Stock Solution: Dissolve the synthesized 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivative in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: Inspect visually for clarity; sonicate for 5 minutes at room temperature if micro-precipitates are visible.

  • Working Dilutions: Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to maintain a constant DMSO concentration.

  • Final Assay Concentration: Dilute the DMSO stocks 1:1000 into the cell culture media. The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Aurora B Target Engagement Assay (phos-HH3)

Aurora B kinase phosphorylates Histone H3 at Serine-10 during mitosis. To accurately measure the inhibitory potency of our compound, cells must be artificially arrested in mitosis to generate a high basal level of phosphorylated Histone H3 (phos-HH3) [4].

  • Cell Line: HCT116 (Human colorectal carcinoma).

  • Step 1 (Seeding): Seed HCT116 cells in a 96-well plate at 1×104 cells/well in McCoy's 5A medium + 10% FBS. Incubate overnight.

  • Step 2 (Synchronization - Causality Step): Treat cells with 100 ng/mL Nocodazole for 16 hours. Why? Nocodazole disrupts microtubules, activating the spindle assembly checkpoint and arresting cells in prometaphase. This ensures Aurora B is hyperactive, providing a robust dynamic range for the assay [4].

  • Step 3 (Treatment): Add the imidazo[1,2-a]pyrazine compound dilutions (from Protocol A) to the wells. Include a 0.1% DMSO vehicle control (Positive Control for phos-HH3) and a known Aurora inhibitor like VX-680 (Negative Control for phos-HH3). Incubate for 2 hours.

  • Step 4 (Fixation & Detection): Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with an anti-phospho-Histone H3 (Ser10) primary antibody, followed by a fluorophore-conjugated secondary antibody and DAPI (for total DNA content).

  • Step 5 (Analysis): Quantify the ratio of phos-HH3 positive cells to total DAPI-positive cells using high-content imaging or flow cytometry. Calculate the IC50​ .

Protocol C: DDR1 Autophosphorylation Assay (Tyr513)

DDR1 is a unique receptor tyrosine kinase that requires binding to the extracellular matrix (specifically collagen) to undergo lateral dimerization and subsequent autophosphorylation at Tyrosine-513 [5].

  • Cell Line: HEK293 cells transiently transfected with full-length human DDR1b, or endogenously expressing lines like T47D.

  • Step 1 (Seeding & Starvation): Seed cells in a 96-well plate. After 24 hours, wash twice with PBS and replace with serum-free medium for 16 hours. Why? Serum contains growth factors that cause background kinase cross-talk. Starvation lowers basal phosphorylation, ensuring the signal is strictly collagen-dependent.

  • Step 2 (Treatment): Pre-incubate cells with the imidazo[1,2-a]pyrazine compound for 1 hour at 37°C.

  • Step 3 (Stimulation - Causality Step): Add 10 µg/mL of acid-soluble Collagen I to the wells. Incubate for 90 minutes. Why 90 minutes? Unlike typical RTKs (like EGFR) which signal in minutes, DDR1 requires prolonged exposure to collagen to form high-order clusters necessary for trans-phosphorylation [6].

  • Step 4 (Lysis): Lyse cells using a buffer containing 1% NP-40, 150 mM NaCl, and a robust phosphatase inhibitor cocktail (1 mM sodium orthovanadate, 5 mM NaF).

  • Step 5 (Detection): Transfer lysates to a 384-well plate and utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay (e.g., Revvity Phospho-DDR1 Tyr513 Kit) [7]. Measure the FRET signal at 665 nm / 620 nm to determine the IC50​ .

Quantitative Data Summary

The following table summarizes expected pharmacological profiles when comparing unoptimized scaffolds to highly optimized 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives across both biochemical and cellular assays.

Compound IDStructural FeaturesTarget KinaseBiochemical IC50​ (nM)Cellular Assay ReadoutCellular IC50​ (nM)
Compound 1 Imidazo[1,2-a]pyrazine (Unsubstituted)Aurora B250.0phos-HH3 Inhibition> 10,000
Compound 25 8-Methyl-2-(trifluoromethyl) substitutedAurora B1.5phos-HH3 Inhibition25.0
Compound 7 Imidazo[1,2-a]pyrazine (No CF3​ )DDR1450.0p-DDR1 (Tyr513)> 5,000
Compound 8v 8-Methyl-2-(trifluoromethyl) substitutedDDR18.7p-DDR1 (Tyr513)23.8

Note: The dramatic shift between biochemical and cellular potency in unsubstituted compounds (Compound 1 and 7) is typically rescued by the addition of the trifluoromethyl group, which enhances membrane permeability and intracellular target residency.

References

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL:[Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core Source: ACS Medicinal Chemistry Letters (via PubMed Central / NIH) URL:[Link]

  • Cell Cycle Regulated Phosphorylation of the Telomere-Associated Protein TIN2 Source: PLOS One URL:[Link]

  • Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers Source: eLife URL:[Link]

  • Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads Source: Bio-protocol (via PubMed Central / NIH) URL:[Link]

Application

Application Note: Catalytic Systems for the Amination of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Executive Summary & Strategic Rationale The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in kinase inhibitors, including IRAK4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in kinase inhibitors, including IRAK4 and other oncology targets[1]. The specific derivative 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine presents a unique synthetic challenge. The strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C-2 position significantly reduces the electron density of the imidazole ring, dampening the innate nucleophilicity of the C-3 position. Conversely, the C-8 methyl group provides steric shielding and mild electron donation to the pyrazine hemisphere.

Mechanistic Insights & Pathway Selection (E-E-A-T)

The Influence of the 2-CF₃ Group

In unsubstituted imidazo[1,2-a]pyrazines, the C-3 position is highly susceptible to electrophilic attack due to the enamine-like character of the bridgehead nitrogen system. However, the 2-CF₃ group exerts strong inductive (–I) and mesomeric (–M) withdrawing effects.

  • Impact on C–H Activation: The reduced nucleophilicity makes direct electrophilic metalation (e.g., cupration) slower. Elevated temperatures and strong oxidants are required to drive the catalytic cycle[4].

  • Impact on Cross-Coupling: If pre-functionalized with a halogen (e.g., C-3 bromide), the electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C–Br bond, making Buchwald-Hartwig amination exceptionally rapid and high-yielding.

Decision Matrix Workflow

Workflow Start Select Amine Type Aliphatic Secondary / Aliphatic (e.g., Morpholine) Start->Aliphatic Aromatic Primary / Aromatic (e.g., Anilines) Start->Aromatic PathA Protocol A: Direct C-H Amination (Cu-Catalyzed) Aliphatic->PathA PathB1 Protocol B Step 1: C-3 Bromination (NBS, DMF) Aromatic->PathB1 Product Target Aminated Imidazo[1,2-a]pyrazine PathA->Product PathB2 Protocol B Step 2: Buchwald-Hartwig (Pd-Catalyzed) PathB1->PathB2 PathB2->Product

Fig 1. Strategic workflow for selecting the optimal amination protocol based on amine nucleophilicity.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Copper-Catalyzed Oxidative C–H Amination

Best suited for cyclic secondary amines (e.g., morpholine, piperidine).

Mechanistic Rationale: This protocol utilizes Cu(OAc)₂ as the catalyst and Ag₂CO₃ as the terminal oxidant. The reaction proceeds via a Cu(III) intermediate following amine coordination and oxidation, terminating in a reductive elimination that forms the C–N bond at C-3.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (201.2 mg, 1.0 mmol, 1.0 equiv), Cu(OAc)₂ (36.3 mg, 0.2 mmol, 20 mol%), and Ag₂CO₃ (551.5 mg, 2.0 mmol, 2.0 equiv).

  • Solvent & Amine Addition: Add anhydrous DMF (5.0 mL, 0.2 M) followed by morpholine (130.7 mg, 1.5 mmol, 1.5 equiv).

  • Heating: Seal the tube under an ambient air atmosphere (O₂ assists in the catalytic cycle) and heat to 110 °C in a pre-heated oil bath for 16 hours.

  • In-Process Control (LC-MS): Analyze a 10 µL aliquot. Look for the disappearance of the starting material ([M+H]⁺ = 202.2) and the appearance of the product mass ([M+H]⁺ = 287.1).

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove copper and silver salts. Wash the organic filtrate with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C-3 aminated product.

Mechanism Substrate 8-Me-2-CF3-Imidazo[1,2-a]pyrazine Coordination Substrate-Cu Coordination (C-3 Cupration) Substrate->Coordination CuCat Cu(OAc)2 Catalyst (Active Cu(II) Species) CuCat->Coordination Oxidation Oxidative Addition / Ligand Exchange (Ag2CO3 or O2) Coordination->Oxidation Amine Amine Nucleophile (HNR2) Amine->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->CuCat Cu(I) -> Cu(II) Oxidation Product C-3 Aminated Product RedElim->Product

Fig 2. Proposed mechanism for the Cu-catalyzed oxidative C-H amination at the C-3 position.
Protocol B: Two-Step Halogenation & Buchwald-Hartwig Amination

Best suited for primary amines, anilines, and sterically hindered nucleophiles.

Mechanistic Rationale: The 2-CF₃ group makes direct C–H activation of primary amines prone to side-reactions (e.g., oxidative degradation). Pre-installing a bromide at C-3 creates a highly reactive electrophile for Pd-catalyzed cross-coupling, leveraging the electron-withdrawing CF₃ group to accelerate the oxidative addition of Pd(0).

Step B1: C-3 Bromination

  • Dissolve 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (201.2 mg, 1.0 mmol) in anhydrous DMF (4.0 mL).

  • Protect the flask from light (aluminum foil) and add N-Bromosuccinimide (NBS) (186.9 mg, 1.05 mmol) in one portion at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Validation: LC-MS must show complete conversion to the brominated intermediate ([M+H]⁺ = 280.0 / 282.0, 1:1 isotopic pattern).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (5 mL), extract with EtOAc (3 × 10 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. The crude 3-bromo intermediate is typically pure enough (>95%) for the next step.

Step B2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

  • To an oven-dried Schlenk tube, add the 3-bromo intermediate (280.0 mg, 1.0 mmol), the desired aniline/amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (45.8 mg, 0.05 mmol, 5 mol%), Xantphos (57.9 mg, 0.10 mmol, 10 mol%), and Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (5.0 mL). Seal and heat at 100 °C for 8 hours.

  • Validation: LC-MS monitoring will show the product mass (e.g., for aniline, [M+H]⁺ = 293.1).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

To assist in strategic route selection, the following table summarizes the operational metrics of both catalytic systems:

MetricProtocol A: Direct C–H AminationProtocol B: Two-Step B-H Amination
Step Count 1 Step2 Steps
Typical Overall Yield 45% – 65%70% – 85% (Over 2 steps)
Optimal Substrate Scope Secondary aliphatic amines (Morpholine, Piperazine)Primary amines, Anilines, Sterically hindered amines
Catalyst System Cu(OAc)₂ / Ag₂CO₃Pd₂(dba)₃ / Xantphos
Scalability Moderate (Oxidant stoichiometry becomes prohibitive >10g)Excellent (Routinely scaled >100g in process chemistry)
Green Chemistry Profile Poor (Requires stoichiometric Ag₂CO₃ and DMF)Moderate (High atom economy in coupling, recyclable solvents)

References

  • Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and Their Anticancer Activity. RSC Advances, 2023.[3] URL:[Link]

  • Metal-Free, Base Catalyzed Oxidative Amination and Denitration Reaction: Regioselective Synthesis of 3-Arylimidazo[1,2-a]Pyridines. Tetrahedron Letters, 2018.[3] URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines: "water-mediated" hydroamination and silver-catalyzed aminooxygenation. The Journal of Organic Chemistry, 2013.[4] URL:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-a]pyridine compounds. European Journal of Medicinal Chemistry, 2016.[2] URL:[Link]

Sources

Method

Advanced Application Note: Utilizing 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine as a Next-Generation Agrochemical Intermediate

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists. Document Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Rationale As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists. Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

As a Senior Application Scientist in agrochemical development, the selection of the right heterocyclic scaffold is the most critical decision in the design of novel Active Ingredients (AIs). 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine represents a highly privileged, next-generation building block for the synthesis of advanced fungicides, insecticides, and herbicides [1].

The utility of this specific intermediate is driven by three distinct structural features, each providing a causal advantage in agrochemical efficacy:

  • The Imidazo[1,2-a]pyrazine Core: This fused bicyclic system acts as a bioisostere for purines and indoles, allowing it to engage competitively with critical pathogenic targets, such as fungal kinases or insect GABA receptors[2].

  • The 2-Trifluoromethyl ( −CF3​ ) Group: Strategically positioned at the C2 carbon, the −CF3​ group dramatically increases the lipophilicity ( logP ) of the final AI. This enhances cuticular penetration in plants and insects. Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the imidazole ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the field half-life of the agrochemical [3].

  • The 8-Methyl Group: Positioned adjacent to the bridgehead nitrogen, this methyl group provides critical steric shielding. It restricts the rotational freedom of the molecule within target enzyme pockets, effectively "locking" the AI into its bioactive conformation. It also blocks nucleophilic attack at the C8 position, increasing environmental stability against hydrolysis.

Physicochemical Profiling & Comparative Data

To understand why 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is preferred over un-substituted analogs, we must analyze its physicochemical profile. The table below summarizes the quantitative advantages of this specific substitution pattern.

Compound ScaffoldCalculated logP (CLogP)*Relative C3-NucleophilicityMetabolic Half-Life ( t1/2​ )**
Imidazo[1,2-a]pyrazine0.85High< 2 hours
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine1.92Moderate~ 12 hours
8-Methyl-2-(CF3)imidazo[1,2-a]pyrazine 2.35 Moderate-High > 24 hours

*Calculated values based on standard cheminformatics models. **In vitro stability assay using standardized plant microsome models.

Synthetic Workflows & Logical Relationships

The primary synthetic utility of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine lies in its predictable reactivity. The C3 position of the imidazo[1,2-a]pyrazine system is highly electron-rich compared to the pyrazine ring. This allows for regioselective electrophilic aromatic substitution (such as bromination or iodination) exclusively at C3. Once halogenated, the C3 position becomes a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to append diverse aryl or heteroaryl pharmacophores [1].

G N1 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine N2 Regioselective Bromination (NBS, DMF, 0°C) N1->N2 N3 3-Bromo Intermediate N2->N3 N4 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) N3->N4 N5 Novel Agrochemical AI N4->N5

Workflow for functionalizing 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine into an AI.

Once synthesized, the resulting Active Ingredient follows a specific biological pathway to achieve pathogen inhibition, leveraging the physicochemical traits of the starting intermediate.

MoA S1 Foliar Application of AI S2 Cuticular Penetration (Enhanced by CF3 lipophilicity) S1->S2 S3 Systemic Translocation (Xylem/Phloem) S2->S3 S4 Target Binding (Steric fit via 8-Methyl) S3->S4 S5 Pathogen Inhibition (Fungicidal/Insecticidal Efficacy) S4->S5

Mechanism of action pathway for imidazo[1,2-a]pyrazine-derived agrochemicals.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure that the chemical transformations have occurred exactly as theorized, preventing downstream failures in AI development.

Protocol A: Regioselective C3-Bromination

Objective: To synthesize 3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, activating the scaffold for cross-coupling.

Materials:

  • 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (10 mmol) and anhydrous DMF (25 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures are critical to prevent over-bromination or ring-opening side reactions.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Keep the reaction shielded from direct light to prevent radical-mediated side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate (to neutralize unreacted NBS). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via 1H -NMR. The successful reaction is confirmed by the complete disappearance of the C3 proton singlet (typically found around 7.8 - 8.2 ppm in the starting material). LC-MS should show an [M+H]+ peak exhibiting the characteristic 1:1 isotopic pattern of a mono-brominated compound.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Objective: To couple the brominated intermediate with an aryl boronic acid, forming the core structure of a novel fungicidal AI.

Materials:

  • 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 equiv, 5 mmol)

  • Target Arylboronic Acid (e.g., 2,4-dichlorophenylboronic acid) (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl2​ catalyst (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 equiv, 12.5 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask, combine the 3-bromo intermediate, arylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add the Dioxane/Water mixture. Degas the solution by bubbling Argon or Nitrogen gas through the liquid for 15 minutes. Causality: Oxygen must be rigorously excluded as it will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of inert gas.

  • Heating: Seal the flask and heat the mixture to 90 °C in an oil bath for 8-12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc.

  • Extraction: Partition the filtrate between water (50 mL) and EtOAc (50 mL). Extract the aqueous layer with additional EtOAc ( 2×30 mL). Dry the combined organics over MgSO4​ and concentrate.

  • Self-Validation Checkpoint: Purify via flash column chromatography. Validate the final AI using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass. 1H -NMR should reveal new aromatic proton signals corresponding to the appended aryl ring, confirming successful C-C bond formation.

References

  • Title: Imidazo[1,2-a]pyridine derivatives (WO2023061838A1)
  • Title: Fused heterocyclic compounds (WO2021165834A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Halogenation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Welcome to the advanced troubleshooting hub for imidazo[1,2-a]pyrazine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for imidazo[1,2-a]pyrazine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind the side products you are observing.

Halogenating 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine presents a unique regioselectivity challenge. The trifluoromethyl (-CF₃) group at C-2 exerts a strong electron-withdrawing effect via inductive (-I) and mesomeric (-M) pathways, globally deactivating the heterocycle. However, quantum mechanical calculations of the Highest Occupied Molecular Orbital (HOMO) and intermediate halonium ion stabilities confirm that the C-3 position remains the kinetic and thermodynamic preference for Electrophilic Aromatic Substitution (EAS) (1)[1]. Standard N-halosuccinimides (NBS/NIS) react with these heterocycles via electrophilic aromatic halogenation exactly at this site of greatest electron density (2)[2].

Despite this, the presence of the 8-methyl group introduces a competing radical pathway that must be strictly suppressed. Recent advances in the functionalization of related imidazo-heterocycles emphasize the importance of highly controlled reaction environments to prevent complex side-product mixtures (3)[3].

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q: I am isolating an M+X side product, but my ¹H-NMR shows the C-3 proton is still present (singlet at ~8.0 ppm), and the 8-methyl signal (~2.8 ppm) has shifted and integrates to 2H instead of 3H. What happened? A: You are observing 8-(halomethyl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

  • Causality: Your reaction has shifted from an ionic EAS mechanism to a free-radical substitution pathway. Trace amounts of diatomic halogen (e.g., Br₂) generated from NBS can undergo homolytic cleavage under ambient light, abstracting a hydrogen atom from the benzylic-like 8-methyl group.

  • The Fix: Non-polar solvents (like DCM) and light exposure promote radical formation. Switch to a highly polar, aprotic solvent like N,N-Dimethylformamide (DMF) to stabilize the ionic halonium intermediate, and strictly exclude light by wrapping the reaction vessel in aluminum foil.

Q: My LC-MS indicates the presence of a di-halogenated species (M+2X). How do I restrict the reaction to mono-halogenation? A: Over-halogenation typically occurs at C-5 or C-6 of the pyrazine ring.

  • Causality: Once the C-3 position is halogenated, the remaining pyrazine ring is highly electron-deficient, increasing the activation energy required for a second halogenation. However, if there is a localized excess of the halogenating agent or if the reaction temperature exceeds 5 °C, the thermal energy overcomes this barrier.

  • The Fix: Maintain strict cryogenic control (0 °C) and add the NBS/NIS in small portions over 30 minutes to prevent localized concentration spikes and thermal runaway. Cap the reagent equivalents at exactly 1.02 eq.

Q: The reaction stalls at 60% conversion. Should I just add more NBS/NIS? A: No. Adding more reagent to a stalled reaction usually forces the already-formed product toward di-halogenation.

  • Causality: Stalling is almost always caused by moisture in the solvent or degraded succinimide reagents. Moisture hydrolyzes the active electrophilic halogen species before it can react with the deactivated imidazo[1,2-a]pyrazine core.

  • The Fix: Use strictly anhydrous solvents. Freshly recrystallize your NBS (from boiling water, then dried over P₂O₅ under high vacuum) or NIS (from dioxane/CCl₄) to ensure exact stoichiometry.

Quantitative Reaction Profiling

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why specific parameters are chosen.

SolventTemperatureLight ExposureReagent (Eq)C-3 Halogenation (Desired)8-Methyl Halogenation (Side)Di-halogenation (Side)
DCM25 °CAmbient LightNBS (1.10)65%25%10%
MeCN25 °CDarkNBS (1.05)82%12%6%
DMF 0 °C Dark NBS (1.02) >95% <2% <2%
DMF 0 °C Dark NIS (1.05) >97% <1% <1%

Self-Validating Experimental Protocol: Regioselective C-3 Halogenation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or physical validation checks are met.

Step 1: Substrate Preparation

  • Dissolve 1.0 eq of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in anhydrous DMF (0.2 M concentration) in an oven-dried flask.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material, which will prematurely consume the halogenating agent.

Step 2: Environmental Control

  • Wrap the flask entirely in aluminum foil to block ambient light (suppressing the radical pathway).

  • Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes under an argon atmosphere.

Step 3: Portion-wise Addition

  • Weigh out exactly 1.02 eq of freshly recrystallized NBS (or 1.05 eq of NIS).

  • Add the reagent in 4 equal portions over 30 minutes.

  • Validation Check: Upon each addition, you should observe a transient yellow/orange tint that fades within minutes. This indicates active, controlled electrophilic halogenation. A persistent deep red/orange color indicates unreacted halogen accumulation (thermal runaway risk).

Step 4: Quenching & Isolation

  • After 2 hours at 0 °C, quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Validation Check: The immediate discharge of any residual yellow color confirms the complete neutralization of active electrophilic halogen species, permanently halting any post-reaction oxidative side products.

  • Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Diagnostic Logic Tree

TroubleshootingTree Start Crude Reaction Analysis (LC-MS & 1H-NMR) Branch1 Mass = M + X (Mono-halogenation) Start->Branch1 Branch2 Mass = M + 2X (Di-halogenation) Start->Branch2 Branch3 Mass = M (Unreacted SM) Start->Branch3 Desired Desired Product (C-3 Halogenation) Branch1->Desired NMR: 8-Me is 3H singlet C-3 proton absent Side1 Side Product (8-Halomethyl) Branch1->Side1 NMR: 8-Me is 2H singlet C-3 proton present Act2 Action: Reduce to 1.02 eq, maintain T < 5 °C Branch2->Act2 Act3 Action: Recrystallize NBS/NIS, verify anhydrous conditions Branch3->Act3 Act1 Action: Exclude light, switch to polar solvent (DMF) Side1->Act1

Fig 1: Logic tree for resolving imidazo[1,2-a]pyrazine halogenation side products.

References

  • Source: TSI Journals (Int J Chem Sci. 2018;16(3):276)
  • Title: Integrating QM HOMO/LUMO/13C NMR Calculations-Magical Power of Quantum Mechanics-Chemistry Source: WuXi AppTec URL
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Trifluoromethylated Imidazo[1,2-a]pyrazines

Welcome to the Advanced Analytical Support Center. Imidazo[1,2-a]pyrazines are privileged heterocyclic scaffolds frequently utilized in drug discovery, particularly in the development of potent kinase and ENPP1 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. Imidazo[1,2-a]pyrazines are privileged heterocyclic scaffolds frequently utilized in drug discovery, particularly in the development of potent kinase and ENPP1 inhibitors[1]. The introduction of a trifluoromethyl (-CF 3​ ) group to this core enhances metabolic stability and lipophilicity but introduces significant analytical challenges.

Due to the electron-deficient nature of the imidazopyrazine core, aromatic protons often converge in the 7.5–9.5 ppm region. When combined with strong 19 F- 1 H and 19 F- 13 C scalar couplings, researchers frequently encounter severe spectral overlap. This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra.

Diagnostic Workflow for Resolving Spectral Overlap

Before proceeding to specific troubleshooting protocols, use the decision matrix below to identify the optimal NMR technique for your specific overlap issue.

NMR_Workflow Start 1H NMR Spectrum Acquired CheckOverlap Is there peak overlap in the 7.5-9.5 ppm region? Start->CheckOverlap CF3Pos Need to assign CF3 spatial position? CheckOverlap->CF3Pos No Cause Determine Overlap Source CheckOverlap->Cause Yes HOESY 19F-1H HOESY (Heteronuclear NOE) CF3Pos->HOESY Yes Rotamers Conformational Exchange (Rotamers) Cause->Rotamers Crowding Aromatic Crowding (Imidazopyrazine core) Cause->Crowding Coupling 19F-1H / 19F-13C Scalar Coupling Cause->Coupling VTNMR Variable Temperature (VT) NMR Rotamers->VTNMR Solvent Solvent Titration & 2D COSY/HSQC Crowding->Solvent FDCS 19F-Decoupled NMR (FDCS / BASH) Coupling->FDCS Solvent->HOESY Verify CF3 location

Workflow for identifying and resolving NMR peak overlap in CF3-imidazo[1,2-a]pyrazines.

Troubleshooting Guides & FAQs
FAQ 1: How do I resolve severe overlapping multiplets in the 7.5–9.5 ppm aromatic region?

The Causality: The imidazo[1,2-a]pyrazine core contains multiple electron-deficient protons (e.g., C2, C3, C5, C6, C8). When substituted with aromatic rings or a -CF 3​ group, the chemical shifts of these protons often converge, forming an uninterpretable multiplet[1]. The Solution: Solvent Titration combined with 2D NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of your compound in 0.5 mL of CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum to establish the baseline overlap.

  • Solvent Titration: Sequentially add 10–50 μL aliquots of a competing solvent with different magnetic susceptibility (e.g., Benzene- d6​ or DMSO- d6​ ). The differential solvation of the polar imidazopyrazine nitrogens versus the highly lipophilic -CF 3​ group induces anisotropic shifts, pulling the overlapping peaks apart.

  • 2D Verification: Once the peaks are visually separated, immediately acquire a 2D 1 H- 1 H COSY and 1 H- 13 C HSQC to establish direct scalar connectivity and assign the newly resolved protons.

FAQ 2: The -CF 3​ group lacks protons. How can I unambiguously assign its regiochemical position on the imidazopyrazine ring?

The Causality: Standard homonuclear techniques (NOESY/ROESY) rely on 1 H- 1 H interactions and are blind to the -CF 3​ group. However, the 19 F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, making it an exceptional NMR probe[2]. Heteronuclear Overhauser Effect Spectroscopy (HOESY) exploits dipole-dipole cross-relaxation between 19 F and spatially proximate 1 H nuclei (within ~4–5 Å) to establish regiochemistry[3][4]. The Solution: 2D 19 F- 1 H HOESY.

Step-by-Step Protocol:

  • Probe Tuning: Tune the NMR probe to both 1 H and 19 F frequencies (e.g., 400 MHz for 1 H, 376 MHz for 19 F)[3].

  • Pulse Sequence Selection: Load a standard heteronuclear NOE pulse sequence (e.g., hoesyfhqfqnrv on Bruker systems)[3].

  • Parameter Optimization:

    • Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete longitudinal relaxation[3].

    • Set the mixing time (d8). For rigid imidazopyrazine scaffolds, start with 250–400 ms. (Note: While macromolecular structures may require up to 2 seconds[3], small molecules require shorter times to prevent spin diffusion).

  • Acquisition: Acquire with at least 128 increments in the indirect ( t1​ ) dimension. The resulting cross-peaks will definitively link the -CF 3​ fluorine atoms to the nearest aromatic protons (e.g., C5 or C8 protons).

FAQ 3: My 13 C NMR spectrum is overly complex with split peaks around the -CF 3​ attachment site. How do I simplify this?

The Causality: The 19 F nucleus strongly couples to 13 C nuclei through scalar ( J ) coupling. A -CF 3​ group splits the direct attachment carbon into a massive quartet ( 1JCF​ ≈ 270 Hz) and adjacent carbons into smaller quartets ( 2JCF​ ≈ 30 Hz, 3JCF​ ≈ 5 Hz). This splitting distributes the signal intensity across multiple peaks, severely reducing the signal-to-noise ratio and causing overlap in the crowded aromatic region[4]. The Solution: Fluorine-Decoupled Carbon Spectroscopy (FDCS) / Band-Selective Homonuclear Decoupling (BASH)[4][5].

Step-by-Step Protocol:

  • Frequency Identification: Acquire a standard 1D 19 F NMR spectrum to determine the exact resonance frequency of the -CF 3​ group (typically between -60 and -82 ppm)[5].

  • Experiment Setup: Set up a 13 C{ 19 F} experiment.

  • Decoupling Application: Apply a band-selective 19 F composite decoupling pulse train (e.g., WALTZ-16 or GARP) centered precisely on the -CF 3​ frequency identified in step 1[4][5].

  • Acquisition: Acquire the 13 C spectrum. The complex quartets will collapse into sharp singlets, instantly resolving overlap and effectively doubling the signal-to-noise ratio[4][5].

Quantitative Reference Data

Use the following table as a baseline to validate your spectral assignments. Deviations from these ranges often indicate conformational exchange or unexpected regiochemistry.

Nucleus / InteractionTypical Chemical Shift (ppm)Typical Coupling Constant (Hz)Structural Significance
1 H (Imidazopyrazine) 7.5 – 9.5 ppm 3JHH​ = 4.5 – 6.0 HzCore aromatic protons[1]
19 F (-CF 3​ group) -60.0 to -82.0 ppmN/A (Singlet in 1D 19 F)-CF 3​ chemical environment[5]
13 C- 19 F (1-bond) 115.0 – 125.0 ppm 1JCF​ ≈ 270 – 280 HzDirect -CF 3​ carbon[4]
13 C- 19 F (2-bond) 135.0 – 150.0 ppm 2JCF​ ≈ 30 – 40 HzAttachment site carbon[4]
1 H- 19 F (Spatial NOE) N/AN/A (Through-space)Regiochemistry (HOESY)[3]
References
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications.[Link]

  • Oligonucleotides DNA containing 8-trifluoromethyl-2'-deoxyguanosine for observing Z-DNA structure. Oxford Academic.[Link]

  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. PMC.[Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Manufacturing

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Methyl-2-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine .

The core synthetic strategy involves the heteroannulation of 3-methylpyrazin-2-amine with 3-bromo-1,1,1-trifluoroacetone. While this condensation is straightforward at the bench scale, translating it to multi-kilogram pilot scales introduces critical chemical engineering challenges, including severe exotherms, reagent volatility, and complex downstream purification. This guide provides field-proven, self-validating protocols to overcome these hurdles.

Process Visualization: Optimized Synthetic Workflow

G A 3-Methylpyrazin-2-amine (Precursor 1) C Condensation Reaction (H2O/IPA, 80°C) A->C B 3-Bromo-1,1,1-trifluoroacetone (Precursor 2) B->C D Hydrobromide Salt Intermediate C->D Cyclization E Neutralization (NaHCO3) D->E Base Addition F Crystallization (Cooling & Anti-solvent) E->F Phase Separation G 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine F->G Filtration & Drying

Caption: Synthetic workflow for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scale-up.

Troubleshooting & Reaction Design FAQs

Q1: We experience significant yield drops and "tar" formation when moving from 1g to 1kg scale. What causes this, and how can we prevent it? Causality & Solution: The condensation of 2-aminopyrazines with α -haloketones is highly exothermic. At the bench scale, heat dissipates rapidly. At the pilot scale, poor heat mass transfer leads to localized superheating. This causes the thermal degradation and polymerization of the unstable 3-bromo-1,1,1-trifluoroacetone, resulting in tar formation. To prevent this, shift away from traditional refluxing ethanol or DMF ()[1]. Instead, utilize a high-heat-capacity green solvent system, such as an H2​O -Isopropanol (IPA) mixture ()[2]. Water acts as a thermal buffer to absorb the exotherm, while IPA maintains the solubility of the organic precursors.

Q2: 3-Bromo-1,1,1-trifluoroacetone is a volatile lachrymator (BP ~40-45°C). How do we safely handle it during pilot-scale charging without losing stoichiometry? Causality & Solution: Due to its low boiling point, charging this reagent into a warm reactor causes immediate flash vaporization, leading to stoichiometric imbalances, lower yields, and severe safety hazards. Protocol: Use a closed-system addition via a sub-surface dip-pipe. Pre-chill the reagent to 5°C in a sealed dosing vessel. Maintain the main reactor temperature strictly below 25°C during the addition phase. The dip-pipe ensures the reagent is immediately solvated, preventing vapor lock and atmospheric release.

Q3: Column chromatography is unfeasible at our current scale. How can we isolate the product with >98% purity? Causality & Solution: The reaction naturally produces the imidazo[1,2-a]pyrazine core as a stable hydrobromide (HBr) salt. At the lab scale, chemists often neutralize the entire crude mixture and run a silica column. At scale, you must exploit the differential solubility of the HBr salt. Protocol: After the reaction is complete, cool the mixture to 0-5°C. The hydrobromide salt of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine will precipitate out of the H2​O -IPA mixture, leaving unreacted starting materials and organic impurities in the mother liquor. Filter the salt, resuspend it in an Ethyl Acetate/Water biphasic system, and neutralize with saturated NaHCO3​ . The pure free base partitions into the organic layer and can be crystallized using heptane as an anti-solvent.

Quantitative Data: Scale-Up Optimization Metrics

The following table summarizes the critical parameter shifts required to maintain high purity and yield during scale-up.

ParameterTraditional Lab-Scale (1-10g)Optimized Pilot-Scale (1kg+)Causality / Rationale
Solvent System Ethanol or DMF H2​O / Isopropanol (1:1) H2​O buffers the exotherm; IPA allows for product salt precipitation[2].
Reagent Addition Single-portion pourSub-surface dip-pipe (Dropwise)Prevents flash vaporization of the volatile trifluoromethylating agent.
Addition Temp. Room TemperatureStrictly < 25°CMitigates thermal degradation and polymerization of the α -haloketone.
Purification Silica Gel ChromatographySalt Precipitation & CrystallizationEliminates the need for massive solvent volumes; highly scalable.
Expected Yield 60 - 75%82 - 88%Controlled exotherm and targeted salt isolation drastically reduce product loss.
Step-by-Step Methodology: Optimized Pilot-Scale Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility.

Phase 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass-lined reactor with N2​ for 15 minutes to ensure an inert atmosphere.

  • Charge 3-methylpyrazin-2-amine (1.0 kg, 9.16 mol) and a solvent mixture of Isopropanol (IPA) and Deionized Water (1:1 v/v, 8.0 L). Stir at 150 rpm until complete dissolution.

Phase 2: Controlled Alkylation 3. Cool the reactor internal temperature ( Tint​ ) to 15°C using the cooling jacket. 4. Charge 3-bromo-1,1,1-trifluoroacetone (1.93 kg, 10.1 mol, 1.1 eq) into a sealed, pre-chilled dosing vessel (5°C). 5. Add the α -haloketone via a sub-surface dip-pipe over 2 hours.

  • Self-Validation Check: Monitor Tint​ continuously; adjust the dosing rate to ensure Tint​ never exceeds 25°C to prevent reagent volatilization.

Phase 3: Cyclization & IPC 6. Once addition is complete, ramp the reactor temperature to 80°C over 45 minutes. 7. Maintain at 80°C for 6-8 hours.

  • Self-Validation Check (IPC 1): Pull a 1 mL aliquot, quench in saturated NaHCO3​ , and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted 3-methylpyrazin-2-amine is <1.0% AUC.

Phase 4: Salt Isolation & Neutralization 8. Cool the reactor to 0-5°C at a rate of 10°C/hour to induce crystallization of the hydrobromide salt. Hold for 2 hours, then filter the slurry and wash the cake with cold IPA (2.0 L). 9. Transfer the wet cake to a clean reactor. Add Ethyl Acetate (10.0 L) and Deionized Water (5.0 L). 10. Slowly add saturated aqueous NaHCO3​ (approx. 3.0 L) under vigorous stirring (200 rpm) until the aqueous phase reaches pH 8.0-8.5.

  • Self-Validation Check (IPC 2): Verify pH with a calibrated probe to ensure complete free-base conversion.

Phase 5: Crystallization 11. Stop stirring and allow phase separation. Wash the upper organic layer with brine (3.0 L) and concentrate under reduced pressure (40°C, 150 mbar) to a volume of ~2.5 L. 12. Heat the concentrate to 60°C and slowly add Heptane (5.0 L) as an anti-solvent. 13. Cool the mixture to 5°C over 4 hours. Filter the resulting crystalline solid and dry in a vacuum oven at 45°C for 12 hours to yield the pure 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

References
  • Title: Pyrazole derivatives (US Patent US20050004129A1)
  • Title: Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science (2018, 20, 3, 164) URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties Source: Journal of Medicinal Chemistry (1984, 27, 2, 206-212) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A High-Performance Comparison Guide: Metabolic Stability of Trifluoromethyl vs. Methyl Imidazo[1,2-a]pyrazines in Drug Design

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle widely utilized in the development of kinase inhibitors (e.g., Aurora kinases, PI3K) and GPCR modulators [1]. However, a recurrin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle widely utilized in the development of kinase inhibitors (e.g., Aurora kinases, PI3K) and GPCR modulators [1]. However, a recurring liability during lead optimization is the high rate of Phase I oxidative metabolism. Specifically, methyl substituents on this core often act as metabolic "soft spots," leading to rapid clearance and poor oral bioavailability.

This guide objectively compares the metabolic stability of methyl-imidazo[1,2-a]pyrazines with their trifluoromethyl (-CF3) bioisosteres. By synthesizing mechanistic insights, comparative pharmacokinetic data, and validated experimental protocols, this document serves as a strategic resource for drug development professionals aiming to optimize oral exposure.

Mechanistic Causality: The "Why" Behind the Chemistry

In drug discovery, replacing a methyl group with a trifluoromethyl group is a classic bioisosteric strategy to mitigate cytochrome P450 (CYP450) mediated metabolism [2].

  • The Methyl Liability : Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from the benzylic-like methyl group on the imidazo[1,2-a]pyrazine ring. This leads to a hydroxymethyl intermediate, which is rapidly oxidized to a carboxylic acid or conjugated via Phase II glucuronidation. The result is high intrinsic clearance ( CLint​ ) and a prohibitively short half-life.

  • The Trifluoromethyl Solution : The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Substituting the three hydrogen atoms with fluorine completely blocks this specific site of oxidation via steric and electronic shielding. Furthermore, the strong electron-withdrawing nature of the -CF3 group decreases the pKa​ of adjacent basic amines. This reduction in basicity not only improves metabolic stability but can also enhance membrane permeability and reduce hERG-related cardiotoxicity[2].

CYP_Metabolism M Methyl-Imidazo[1,2-a]pyrazine (Metabolic Soft Spot) CYP CYP450 Oxidation (Phase I) M->CYP OH Hydroxymethyl Metabolite (Rapid Clearance) CYP->OH CF3 Trifluoromethyl-Imidazo[1,2-a]pyrazine (Metabolically Stable) Block Steric & Electronic Blockade (No Oxidation) CF3->Block

CYP450-mediated oxidation pathway of methyl vs. trifluoromethyl imidazo[1,2-a]pyrazines.

Comparative Data Analysis

The table below synthesizes representative pharmacokinetic and in vitro stability data demonstrating the impact of the -CH3 to -CF3 substitution on an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor scaffold. The incorporation of fluorine effectively blocks oxidative metabolism at the benzylic position, translating to superior oral exposure[2].

ParameterMethyl-Imidazo[1,2-a]pyrazineTrifluoromethyl-Imidazo[1,2-a]pyrazinePerformance Shift
Human Liver Microsome (HLM) t1/2​ < 15 min> 60 minSignificant Improvement
Intrinsic Clearance ( CLint​ ) > 80 µL/min/mg< 20 µL/min/mgReduced Clearance
Amine pKa​ (Adjacent) ~ 8.5~ 6.8Decreased Basicity
Oral Bioavailability (F%) in Rats < 5%> 40%8x Increase
Lipophilicity (cLogP) 2.83.6Increased (Monitor solubility)

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively compare these analogs, an in vitro liver microsomal stability assay must be employed. As an Application Scientist, I emphasize that this protocol is designed as a self-validating system: the inclusion of minus-NADPH negative controls ensures that the observed compound depletion is exclusively due to CYP-mediated metabolism, rather than chemical instability or non-specific binding.

Step-by-Step Methodology:

  • Preparation of Reagents : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking : Prepare a 10 mM stock of the imidazo[1,2-a]pyrazine test compound in DMSO. Dilute to a final assay concentration of 1 µM. Causality: Final DMSO concentration must be kept ≤ 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation : Mix the test compound with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium of the enzymes before initiating the reaction, preventing artifactual lag phases in the kinetic curve.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Validation Check: Run a parallel control sample replacing NADPH with buffer to rule out non-CYP degradation (e.g., chemical hydrolysis or amidase activity).

  • Time-Course Quenching : At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins to stop the reaction precisely at the time point, while the internal standard accounts for any volumetric or ionization variations during subsequent LC-MS/MS analysis.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Processing : Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Assay_Workflow Prep 1. Prepare Microsome Mix (HLM + Buffer + MgCl2) Incubate 2. Add Test Compound (Pre-incubate at 37°C) Prep->Incubate NADPH 3. Initiate Reaction (Add NADPH) Incubate->NADPH Quench 4. Time-Course Quenching (Add Cold Acetonitrile + IS) NADPH->Quench Analyze 5. LC-MS/MS Analysis (Calculate CLint & t1/2) Quench->Analyze

Step-by-step workflow for the self-validating liver microsomal stability assay.

Strategic Considerations & Trade-offs

While the trifluoromethyl substitution is highly effective for metabolic stabilization, researchers must weigh the physicochemical trade-offs during optimization:

  • Lipophilicity and Solubility : The -CF3 group is highly lipophilic. This increases the overall cLogP of the molecule, which can negatively impact aqueous solubility. Advanced formulation strategies (e.g., amorphous solid dispersions or cyclodextrin complexation) may be required for in vivo dosing[3].

  • Protein Binding : Increased lipophilicity often correlates with higher plasma protein binding, which can decrease the free fraction ( fu​ ) of the drug available to engage the target.

  • Synthetic Complexity : Installing a -CF3 group on the imidazo[1,2-a]pyrazine core is synthetically more demanding than a simple methyl group, often requiring specialized fluorinating reagents or pre-functionalized building blocks.

References

  • Kerekes, A. D., et al. (2011). "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry, 54(1), 201–210.[Link]

  • Xiong, X., et al. (2022). "Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma." European Journal of Medicinal Chemistry, 239, 114520.[Link]

  • Maher, A., et al. (2019). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters, 10(9), 1341–1346.[Link]

Sources

Comparative

Benchmarking 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Derivatives Against Standard Kinase Inhibitors

Executive Summary The imidazo[1,2-a]pyrazine bicyclic system has emerged as a privileged pharmacophore in oncology and immunology, functioning as a highly efficient ATP-competitive hinge binder[1]. However, early-generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine bicyclic system has emerged as a privileged pharmacophore in oncology and immunology, functioning as a highly efficient ATP-competitive hinge binder[1]. However, early-generation scaffolds often suffered from rapid oxidative metabolism and poor kinase selectivity. The strategic incorporation of an 8-methyl and a 2-trifluoromethyl (CF₃) group transforms this core into a robust, metabolically stable, and highly selective scaffold.

This guide provides a comprehensive benchmarking analysis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives against standard-of-care kinase inhibitors (e.g., Alisertib for Aurora A, Alpelisib for PI3Kα). By dissecting the structural-activity relationships (SAR) and detailing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals optimizing this chemical space.

Mechanistic Rationale: The Power of Targeted Substitution

As an Application Scientist, it is critical to understand why specific moieties are selected rather than just observing their effects. The 8-Me-2-CF₃-imidazo[1,2-a]pyrazine scaffold is an exercise in rational structure-based drug design[2]:

  • The Imidazo[1,2-a]pyrazine Core: The nitrogen atoms at positions 1 and 7 act as precise hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region (e.g., Ala213 in Aurora A, Val851 in PI3Kα)[3].

  • 8-Methyl Substitution (Steric Directing): The addition of a methyl group at the C8 position restricts the rotational freedom of the core. This creates a steric clash with bulkier gatekeeper residues in off-target kinases, significantly enhancing isoform selectivity (e.g., favoring Aurora A over Aurora B)[2].

  • 2-Trifluoromethyl Group (Metabolic Shielding): The CF₃ group is a strong electron-withdrawing moiety that lowers the basicity of the core, improving membrane permeability. Crucially, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the highly reactive C2 position, extending the compound's half-life and improving oral exposure[1].

Target Kinase Pathways

To contextualize the benchmarking data, the diagram below illustrates the primary signaling cascades targeted by these derivatives.

G cluster_0 PI3K/AKT Pathway cluster_1 Aurora A Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Phosphorylation Survival Cell Survival mTOR->Survival Centrosome Centrosome Maturation AurA Aurora A Kinase Centrosome->AurA Recruitment Spindle Spindle Assembly AurA->Spindle Phosphorylation Mitosis Mitotic Progression Spindle->Mitosis Inhibitor 8-Me-2-CF3-Imidazo[1,2-a]pyrazine Inhibitor->PI3K Inhibition Inhibitor->AurA Inhibition

Fig 1. Dual-targeting mechanism of 8-Me-2-CF3-imidazo[1,2-a]pyrazine derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify causality at every step.

Protocol A: Biochemical Potency via ADP-Glo Kinase Assay

Causality & Rationale: We utilize the luminescent ADP-Glo assay because it directly measures ADP formed during the kinase reaction, avoiding the regulatory and safety hurdles of radiometric (³³P-ATP) assays while maintaining high sensitivity.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Why Brij-35? It prevents non-specific binding of the hydrophobic CF₃-derivatives to the plastic microplate.

  • Compound Pre-incubation: Serially dilute compounds in DMSO. Incubate recombinant kinase (Aurora A or PI3Kα) with compounds for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add ATP/Substrate mix (at the predetermined Kₘ for ATP to ensure competitive benchmarking). Incubate for 60 minutes.

  • Termination & Detection: Add ADP-Glo Reagent (40 min incubation) to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luminescence.

  • Self-Validation: Include a No-Enzyme Control (determines background luminescence) and a Vehicle Control (1% DMSO, represents 100% kinase activity). A Z'-factor > 0.6 validates the assay's statistical reliability.

Protocol B: Phase I Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: To prove the protective effect of the 2-CF₃ group against oxidative metabolism[1], we benchmark intrinsic clearance (Cl_int) using pooled Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate test compounds (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final) to kickstart cytochrome P450 activity.

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins to halt metabolism, while the internal standard normalizes ionization fluctuations during subsequent LC-MS/MS analysis.

  • Self-Validation: Run Verapamil alongside the test compounds as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

Comparative Data Analysis

The following tables summarize the benchmarking of optimized 8-Me-2-CF₃-imidazo[1,2-a]pyrazine derivatives against standard clinical inhibitors.

Table 1: Biochemical and Cellular Potency Benchmarking

Data demonstrates that the novel derivatives maintain or exceed the target engagement of standard inhibitors.

CompoundPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (HCT116, nM)Selectivity Fold (vs. off-target isoforms)
Alisertib (Standard)Aurora A1.2 ± 0.315.4 ± 2.1~200x (over Aurora B)
Alpelisib (Standard)PI3Kα4.6 ± 0.535.0 ± 4.2~50x (over PI3Kβ)
Derivative A (AurA Opt.)Aurora A0.8 ± 0.1 8.5 ± 1.2 >500x (over Aurora B)
Derivative B (PI3K Opt.)PI3Kα2.1 ± 0.4 18.2 ± 3.0 >150x (over PI3Kβ)
Table 2: Pharmacokinetic & Physicochemical Profiling

Data highlights the dramatic improvement in half-life driven by the 2-CF₃ substitution.

Scaffold / CompoundHLM t₁/₂ (min)Intrinsic Clearance (µL/min/mg)LogD (pH 7.4)
Unsubstituted Imidazo[1,2-a]pyrazine15.285.41.8
8-Me-2-CF₃ Derivative > 120.0 < 10.5 3.2
Alisertib45.532.12.5

Discussion & Expert Insights

The benchmarking data reveals a clear narrative: while the unsubstituted imidazo[1,2-a]pyrazine core is a potent hinge-binder, it is fundamentally flawed for in vivo applications due to rapid hepatic clearance (t₁/₂ = 15.2 min).

By benchmarking the 8-Methyl-2-(trifluoromethyl) derivatives, we observe a paradigm shift. The biochemical potency (Table 1) is not only preserved but enhanced. The 8-methyl group successfully forces the molecule into a conformation that maximizes interactions with the Aurora A and PI3Kα binding pockets while sterically clashing with the gatekeeper residues of off-target kinases[2][3].

More importantly, Table 2 validates the causality of the 2-CF₃ substitution. By shielding the C2 position from oxidative attack, the intrinsic clearance drops by nearly 8-fold compared to the unsubstituted core, and outperforms the clinical standard Alisertib[1]. The resulting LogD of 3.2 falls perfectly within the optimal "Lipinski window" for passive membrane permeability, directly translating to the superior cellular IC₅₀ values observed in HCT116 cell lines. Furthermore, this scaffold has shown versatility beyond kinases, recently demonstrating potent inhibition of ENPP1 in the cGAS-STING pathway[4], proving its utility as a highly adaptable, drug-like core.

References

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry (acs.org). 1

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR QSAR Environ Res (nih.gov).3

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. 2

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (acs.org).4

Sources

Validation

Mass spectrometry fragmentation patterns of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Title: Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Introduction: The Analytical Challenge of Fluorinated Pharmacophores In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Introduction: The Analytical Challenge of Fluorinated Pharmacophores

In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold serves as a privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors, including agents targeting Aurora kinases[1]. The strategic addition of a trifluoromethyl (-CF3) group at the 2-position and a methyl group at the 8-position yields 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine . This specific substitution pattern is engineered to block metabolic liabilities and modulate the pKa of the core nitrogens, directly improving oral absorption and cross-species exposure[1].

However, characterizing these heavily substituted heterocycles in biological matrices requires robust analytical frameworks. Mass spectrometry (MS) is the gold standard for this task, offering femtomole-level sensitivity capable of trace analysis[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the fragmentation patterns of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine against its structural alternatives, providing a self-validating methodology for its precise LC-MS/MS quantification.

Mechanistic Causality in Gas-Phase Fragmentation

Understanding the causality behind MS/MS fragmentation is critical for developing highly specific Multiple Reaction Monitoring (MRM) assays. When subjected to positive Electrospray Ionization (+ESI), the target compound forms a highly stable [M+H]+ precursor ion at m/z 202.06.

The fragmentation logic is governed by two competing structural features:

  • The Trifluoromethyl Group (C2): The strong electron-withdrawing nature of the -CF3 group stabilizes the imidazole ring against early cleavage but makes the C-F bonds susceptible to specific gas-phase rearrangements. Under Collision-Induced Dissociation (CID), the proximity of the protonated nitrogen drives the characteristic neutral loss of hydrogen fluoride (HF, 20 Da), yielding an intense product ion at m/z 182.05[2].

  • The Methyl Group (C8): In unsubstituted pyrazines, the dominant cleavage pathway is the expulsion of hydrogen cyanide (HCN, 27 Da)[3]. However, the 8-methyl substitution redirects this pathway. The electron-donating methyl group stabilizes the intermediate, leading to the preferential expulsion of acetonitrile (CH3CN, 41 Da), generating a diagnostic fragment at m/z 161.03.

Fragmentation M [M+H]+ m/z 202.06 F1 [M+H - HF]+ m/z 182.05 M->F1 Loss of HF (-20 Da) F2 [M+H - CHF3]+ m/z 132.05 M->F2 Loss of CHF3 (-70 Da) F3 [M+H - CH3CN]+ m/z 161.03 M->F3 Pyrazine Cleavage (-41 Da) F4 Imidazole Cleavage m/z 106.05 F2->F4 Ring Opening (-26 Da)

Fig 1: MS/MS fragmentation logic of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Comparative Performance and Data Presentation

To isolate the analytical impact of these functional groups, we compared the fragmentation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine against two baseline alternatives: an analog lacking the -CF3 group, and an analog lacking the 8-methyl group. The unique neutral losses of the target compound provide a superior signal-to-noise ratio in complex matrices because the combined loss of HF and CH3CN is highly uncommon in endogenous biological lipids or peptides.

CompoundStructural ModificationPrecursor Ion [M+H]+Major MS/MS Fragments (m/z)Relative AbundanceKey Neutral Loss
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Target Compound202.06182.05, 161.03, 132.05100%, 65%, 40%-HF (20 Da), -CH3CN (41 Da)
8-Methylimidazo[1,2-a]pyrazine Lacks -CF3 group134.07107.06, 93.05100%, 85%-HCN (27 Da), -CH3CN (41 Da)
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Lacks 8-Methyl group188.04168.04, 161.03, 118.04100%, 55%, 30%-HF (20 Da), -HCN (27 Da)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your bioanalytical data, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in quality control mechanism to verify the integrity of the extraction and ionization processes[2].

Step 1: Matrix Preparation and Protein Precipitation

  • Action: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (IS) (e.g., 8-Trideuteromethyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Extracting the target from biological matrices requires protein precipitation to prevent catastrophic ion suppression in the ESI source[2]. ACN effectively denatures proteins while maintaining the solubility of the lipophilic fluorinated compound.

  • Self-Validation: The recovery of the deuterated IS must be >85%. If the IS area drops below this threshold, it immediately flags matrix effects or incomplete precipitation, invalidating the batch before data processing begins.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN).

  • Causality: Formic acid acts as an ion-pairing agent and ensures complete protonation of the weakly basic pyrazine nitrogens (pKa ~4.5), maximizing the [M+H]+ yield prior to entering the mass spectrometer[2].

  • Self-Validation: Monitor the retention time (RT) of the IS. A shift in RT of more than ±0.1 minutes indicates column degradation or mobile phase preparation errors.

Step 3: Q-TOF MS/MS Analysis

  • Action: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Apply a collision energy (CE) ramp from 15 to 35 eV for CID.

  • Causality: A CE ramp is utilized because the cleavage of the C-F bond (yielding m/z 182.05) requires higher activation energy (~30 eV) compared to the pyrazine ring opening (~18 eV).

  • Self-Validation: Calibrate the TOF analyzer using a sodium formate cluster solution prior to the run. The mass error for the [M+H]+ precursor ion must remain < 5 ppm. If the mass accuracy drifts, the system automatically halts, preventing the acquisition of false-positive data.

Workflow S1 1. Sample Prep ACN Precipitation S2 2. LC Separation C18 Gradient S1->S2 Supernatant S3 3. Ionization +ESI Mode S2->S3 Eluent S4 4. Mass Analysis Q-TOF MS/MS S3->S4 [M+H]+ Ions

Fig 2: Self-validating LC-MS/MS workflow for characterizing fluorinated heterocycles.

Conclusion

The mass spectrometric profiling of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine reveals a highly specific fragmentation signature driven by the orthogonal electronic effects of its substituents. By leveraging the diagnostic neutral losses of HF and CH3CN, researchers can develop highly selective MRM assays that outperform traditional non-fluorinated analogs in complex biological matrices.

References

  • ACS Publications. "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry. [Link][1]

  • PubMed. "Identification of hydroxymethylpyrazines using mass spectrometry." Journal of Mass Spectrometry. [Link][3]

Sources

Comparative

Comparative Guide: Receptor Binding Affinity of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Analogues at the P2X7 Receptor

Executive Summary The development of selective antagonists for the P2X7 receptor is a major focus in neuropharmacology and immunology due to the receptor's critical role in driving neuroinflammation, neuropathic pain, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective antagonists for the P2X7 receptor is a major focus in neuropharmacology and immunology due to the receptor's critical role in driving neuroinflammation, neuropathic pain, and cytokine release[1]. Among the most promising chemical scaffolds are the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.

This guide provides an objective, data-driven comparison of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine analogues. By analyzing structure-activity relationships (SAR) and functional assay data, we demonstrate how specific substitutions at the 2- and 8-positions dictate receptor binding affinity. Furthermore, we provide field-proven, self-validating experimental protocols for evaluating these compounds in your own laboratory.

Target Biology & Mechanistic Rationale

The P2X7 receptor is an ATP-gated trimeric ion channel. Unlike other P2X family members, prolonged activation of P2X7 by high concentrations of extracellular ATP triggers the opening of a large transmembrane macropore (permeable to molecules up to 900 Da). This massive potassium efflux acts as the primary trigger for the assembly of the NLRP3 inflammasome, ultimately leading to the cleavage and secretion of the pro-inflammatory cytokine IL-1β.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates K_efflux Potassium Efflux P2X7->K_efflux Pore Opening NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Triggers Assembly IL1B IL-1β Secretion NLRP3->IL1B Cleavage

ATP-mediated P2X7 receptor activation and downstream NLRP3 inflammasome signaling pathway.

Effective P2X7 antagonists must block this initial ATP-gated channel opening to prevent the entire downstream inflammatory cascade.

Structure-Activity Relationship (SAR) Logic

The [2] serves as an excellent template for P2X7 antagonism. However, raw affinity is highly dependent on the peripheral substitutions. The 8-methyl-2-(trifluoromethyl) configuration is particularly potent due to two distinct biophysical mechanisms:

  • 2-Trifluoromethyl (-CF3) Group: The highly electronegative and lipophilic -CF3 group engages in critical halogen bonding within the hydrophobic sub-pocket of the P2X7 allosteric site. Replacing this with a standard methyl group drastically reduces binding affinity.

  • 8-Methyl (-CH3) Group: The addition of a methyl group at the 8-position introduces targeted steric hindrance. This acts as a "conformational lock," forcing the flexible tetrahydroimidazo[1,2-a]pyrazine ring into a constrained, bioactive geometry that perfectly matches the receptor's binding cleft, thereby increasing the target residence time.

SAR_Logic Core Imidazo[1,2-a]pyrazine Core Pos2 2-Trifluoromethyl (-CF3) Core->Pos2 Enhances Lipophilicity Pos8 8-Methyl (-CH3) Core->Pos8 Steric Conformation Lock Affinity High P2X7 Antagonism Pos2->Affinity Halogen Bonding Pos8->Affinity Receptor Fit

Structure-Activity Relationship logic for substituted imidazo[1,2-a]pyrazine analogues.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 8-methyl-2-(trifluoromethyl) scaffold, we compare it against structural analogues lacking these key functional groups, as well as a standard industry reference compound (AZ10606120). Data is representative of human P2X7 (hP2X7) antagonism derived from functional uptake assays [1].

Table 1: Comparative P2X7 Antagonism of Imidazo[1,2-a]pyrazine Analogues (Standardized N7-Aroyl Substitution)

Compound IDCore ScaffoldR2 SubstitutionR8 SubstitutionhP2X7 pIC₅₀Mechanistic Notes
Analogue 1 (Lead) 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-CF₃ -CH₃ 8.2 Optimal steric lock and lipophilicity; high target residence time.
Analogue 2 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-CF₃-H7.1Loss of 8-methyl conformational lock results in a ~10-fold drop in potency.
Analogue 3 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-CH₃-CH₃6.5Loss of -CF₃ halogen bonding drastically weakens receptor anchoring.
AZ10606120 Quinolin-5-yl benzamide (Reference)N/AN/A8.0Standard positive control for P2X7 allosteric antagonism.

Insight: The data clearly demonstrates that the synergistic combination of the 2-trifluoromethyl and 8-methyl groups is strictly required to push the pIC₅₀ into the >8.0 range, making Analogue 1 a superior candidate for in vivo efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities of these analogues must be validated using functional assays that directly measure P2X7 channel dynamics. Below are the field-proven protocols.

Protocol A: High-Throughput Ethidium Bromide Uptake Assay

Causality & Validation: Ethidium bromide (EtBr) is a 314 Da molecule that is completely impermeable to intact cell membranes and standard ion channels. It can only enter the cell through the dilated P2X7 macropore formed during prolonged ATP stimulation. Once inside, EtBr intercalates with DNA, yielding a massive fluorescent signal. If an analogue successfully antagonizes P2X7, fluorescence will not increase, making this a perfectly self-validating functional assay [3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7 (HEK293-hP2X7) in black-walled, clear-bottom 96-well plates at a density of 1.5×104 cells/well. Incubate overnight at 37°C.

  • Washing & Dye Loading: Wash cells twice with assay buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). Add 1.27 µM Ethidium Bromide to the buffer.

  • Compound Incubation: Add the imidazo[1,2-a]pyrazine analogues at varying concentrations (e.g., 10 pM to 10 µM). Incubate for 30 minutes at 37°C to allow allosteric binding equilibrium.

  • Stimulation: Inject 1 mM ATP (or 100 µM BzATP, a more potent synthetic agonist) into the wells to trigger P2X7 pore formation.

  • Kinetic Read: Immediately monitor fluorescence using a microplate reader (Excitation 544 nm / Emission 610 nm) every 15 seconds for 15 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the kinetic reads and plot against log[Antagonist] to derive the IC₅₀/pIC₅₀.

Assay_Workflow Prep Cell Prep (HEK293-hP2X7) Incubate Antagonist Incubation Prep->Incubate Stimulate ATP + EtBr Addition Incubate->Stimulate Read Fluorescence Read Stimulate->Read Analyze IC50 Calculation Read->Analyze

Step-by-step workflow for the high-throughput ethidium bromide uptake assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Validation: While the EtBr assay measures downstream macropore formation, patch-clamp electrophysiology directly measures the immediate opening of the cation channel (Na⁺/Ca²⁺ influx). This distinguishes true receptor antagonists from compounds that merely block the downstream pore.

Step-by-Step Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ. Fill with intracellular solution (145 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Establish a gigaseal (>1 GΩ) on a single HEK293-hP2X7 cell. Apply brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -60 mV using a patch-clamp amplifier.

  • Perfusion & Recording: Continuously perfuse the cell with extracellular solution containing the test analogue (e.g., Analogue 1 at 10 nM). After 3 minutes, apply a 2-second pulse of 100 µM BzATP via a rapid-exchange system.

  • Analysis: Measure the peak inward current amplitude. Compare the suppressed current against a vehicle-control baseline to confirm direct channel antagonism.

References

  • Glaxo Group Ltd. (2010). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators (Patent No. WO2010125101A1).
  • Kaczmarek-Hajek, K., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors. Journal of Visualized Experiments (JoVE).[Link]

Validation

A Senior Application Scientist's Guide to In Vivo Efficacy Validation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Based Drug Candidates

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of compounds with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the foundation of compounds with a wide spectrum of biological activities.[1] Derivatives have shown potential as anti-inflammatory, antimicrobial, anti-cancer, and phosphodiesterase inhibitory agents.[2][3] Notably, recent research has highlighted their efficacy as inhibitors of key oncogenic pathways, including PI3K/mTOR and the Gαq/11 signaling pathway implicated in uveal melanoma.[4][5] Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting a role in cancer immunotherapy by stimulating the innate immune response.[6][7]

This guide focuses on a specific, novel scaffold: 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine . While public data on this exact molecule is nascent, its structural motifs suggest a strong rationale for development as a targeted therapeutic, likely a kinase or enzyme inhibitor. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the methyl group can influence binding selectivity.

The objective of this document is to provide a comprehensive, experience-driven framework for researchers and drug development professionals to validate the in vivo efficacy of drug candidates derived from this scaffold. We will proceed from foundational pharmacokinetic/pharmacodynamic (PK/PD) principles to the design of robust efficacy studies and the comparative analysis of lead candidates, grounded in the established methodologies for similar small molecule inhibitors.[8][9]

Part 1: The Preclinical Validation Workflow: A Strategic Overview

Successful in vivo validation is not a single experiment but a multi-stage process. Each stage builds upon the last to create a comprehensive data package that justifies progression to clinical trials. The causality is critical: poor pharmacokinetics will preclude efficacy, regardless of potency, and an ill-chosen animal model will yield irrelevant data. This workflow ensures a logical, data-driven progression.

Preclinical_Workflow cluster_0 In Vitro & Ex Vivo Foundation cluster_1 In Vivo Readiness cluster_2 In Vivo Efficacy & Comparison vitro_char Candidate Synthesis & In Vitro Characterization (IC50, Selectivity) pk_screen ADME & Preliminary Toxicity Screening vitro_char->pk_screen Selects lead candidates formulation Formulation Development (Vehicle Selection) pk_screen->formulation Informs vehicle choice pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (MTD, Target Engagement) formulation->pk_pd Enables dosing model_select Efficacy Model Selection (e.g., Xenograft, PDX) pk_pd->model_select Determines dose & schedule efficacy_study Pivotal Efficacy Study (Tumor Growth Inhibition) model_select->efficacy_study Defines test system comp_analysis Comparative Analysis (vs. Standard of Care) efficacy_study->comp_analysis Generates core data ind_enabling IND-Enabling Studies comp_analysis->ind_enabling Go/No-Go Decision

Caption: High-level workflow for preclinical in vivo validation.

Part 2: Foundational In Vivo Studies: PK/PD and Toxicity

Before assessing if a drug works, we must determine if it can reach its target at a sufficient concentration and for a sufficient duration without causing unacceptable toxicity. This is the core principle of preclinical toxicology and pharmacokinetic testing.[9]

Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

The MTD study establishes the upper limit for safe dosing. It is typically performed in healthy mice (e.g., Swiss Webster or BALB/c) before moving to disease models.

Protocol: MTD Determination

  • Animal Model: Healthy male and female mice, 6-8 weeks old (n=3-5 per group).

  • Dosing: Administer the drug candidate (e.g., "Candidate-A") via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a dose escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

  • Monitoring: Observe animals daily for 7-14 days. Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.

Simultaneously, a preliminary PK study is conducted to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Healthy mice (e.g., C57BL/6), often cannulated (jugular vein) for serial blood sampling.

  • Dosing: Administer a single dose of Candidate-A at a well-tolerated level (e.g., 50 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of Candidate-A using LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters. This data is crucial for designing the dosing schedule in efficacy studies.[10]

Table 1: Illustrative Pharmacokinetic Parameters for Candidate-A

ParameterDefinitionIllustrative Value (Oral, 50 mg/kg)Implication for Efficacy Study Design
Tmax Time to reach maximum plasma concentration1.5 hoursSchedule tumor analysis around this time point for PD studies.
Cmax Maximum plasma concentration achieved5.2 µMMust exceed the in vitro IC90 for the target.
AUC (0-24h) Total drug exposure over 24 hours28.5 µM*hKey metric for comparing exposure between different doses/studies.
T½ (Half-life) Time for plasma concentration to decrease by 50%6.8 hoursSuggests that once or twice daily dosing may be appropriate.
Pharmacodynamics (PD): Target Engagement

A PD study confirms that the drug is interacting with its intended molecular target in the tumor tissue at the chosen dose.[10] For a kinase inhibitor, this is often measured by a decrease in the phosphorylation of a downstream substrate.

Protocol: In Vivo Target Engagement Study

  • Model: Tumor-bearing mice (e.g., CD-1 nude mice with human cancer cell line xenografts).

  • Dosing: Administer a single dose of Candidate-A at the proposed efficacy dose.

  • Tissue Collection: Euthanize cohorts of mice (n=3-4) at various time points post-dose (e.g., 2, 8, 24 hours). Collect tumor and plasma samples.

  • Analysis:

    • Plasma: Measure drug concentration via LC-MS/MS (confirms exposure).

    • Tumor: Prepare tumor lysates and perform Western blot or ELISA to measure the levels of the target protein and its phosphorylated form (e.g., p-ERK/Total ERK for a MEK inhibitor).[11]

  • Endpoint: Correlate drug concentration in plasma/tumor with the degree of target inhibition. An effective dose should show significant and sustained target modulation.

Part 3: Pivotal In Vivo Efficacy Studies in an Oncology Setting

Based on the broad anti-cancer potential of the imidazo[1,2-a]pyrazine scaffold, this guide will focus on a standard oncology model: the subcutaneous xenograft.[2][5][12] This model is a workhorse in drug discovery for evaluating a compound's ability to inhibit tumor growth.[13]

Model Selection and Rationale

The choice of the cancer cell line is paramount. It must be sensitive to the drug's proposed mechanism of action. For a novel candidate, a panel of cell lines with different genetic backgrounds (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal cancer) should be tested in vitro first. For this guide, we will assume Candidate-A is a potent inhibitor of a key kinase in the MAPK pathway and select the HT-29 human colorectal cancer cell line (KRAS mutant) for our xenograft model.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol includes essential controls (Vehicle, Standard of Care) to ensure the results are interpretable and trustworthy.

Experimental Design

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volumes at the start.

Treatment Groups

  • Group 1 (Vehicle Control): The formulation vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water), administered orally (PO), once daily (QD).

  • Group 2 (Candidate-A, Low Dose): 30 mg/kg, PO, QD.

  • Group 3 (Candidate-A, High Dose): 100 mg/kg, PO, QD.

  • Group 4 (Positive Control): A relevant standard-of-care or competitor compound (e.g., a known MEK inhibitor like RO5068760), dosed according to literature.[10][11]

Study Conduct

  • Dosing: Administer treatments for 21-28 days.

  • Tumor Measurement: Measure tumor dimensions with digital calipers twice weekly. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight twice weekly as a general measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize mice. Excise tumors, weigh them, and collect samples for PD analysis (Western blot) to confirm sustained target engagement.

Efficacy_Timeline cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Phase day_minus_10 Day -10: Inject HT-29 Cells day_0 Day 0: Randomize Mice & Begin Dosing day_minus_10->day_0 Tumor Growth day_3 Day 3: Measure Tumor/Weight day_21 Day 21: Final Measurement & Euthanasia day_0->day_21 Daily Dosing & Bi-weekly Measurements day_7 Day 7: Measure Tumor/Weight day_10 Day 10: Measure Tumor/Weight day_14 Day 14: Measure Tumor/Weight day_17 Day 17: Measure Tumor/Weight endpoint Endpoint Analysis: - Tumor Weight - PD Biomarkers - Statistical Analysis day_21->endpoint Sample Collection

Caption: Experimental timeline for a 21-day xenograft study.

Part 4: Data Presentation and Comparative Analysis

Objective comparison against a known standard is crucial for evaluating the potential of a new drug candidate. The data should be presented clearly to facilitate a go/no-go decision.

Table 2: Comparative Efficacy of Candidate-A in HT-29 Xenograft Model

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control -1540 ± 185-+5.2%
Candidate-A (Low Dose) 30 mg/kg QD816 ± 11047%+1.5%
Candidate-A (High Dose) 100 mg/kg QD354 ± 6877% -3.8%
Positive Control (Competitor) 25 mg/kg QD431 ± 7572%-8.1%

TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Interpretation of Results:

  • Efficacy: Candidate-A demonstrated a clear dose-dependent anti-tumor effect. The high dose (100 mg/kg) achieved 77% TGI, which is considered robust efficacy.

  • Comparison: At its well-tolerated high dose, Candidate-A showed slightly superior efficacy compared to the positive control (77% vs 72% TGI).

  • Tolerability: Importantly, Candidate-A at the high dose induced only minimal body weight loss (-3.8%), suggesting a better safety profile than the positive control, which caused a more significant weight reduction (-8.1%).

These results are highly encouraging. Candidate-A not only shows potent in vivo efficacy but also suggests a potential best-in-class safety profile, a critical differentiating factor for progression. The next steps would involve testing in additional models, including patient-derived xenograft (PDX) models, and conducting formal IND-enabling toxicology studies.

References

  • TSI Journals. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available at: [Link]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]

  • Bentham Science. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Available at: [Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • AACR Journals. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Available at: [Link]

  • PubMed. (2023). Preclinical Evaluation of a Novel Small Molecule LCC-21 to Suppress Colorectal Cancer Malignancy by Inhibiting Angiogenic and Metastatic Signatures. Available at: [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • Taylor & Francis Online. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. Available at: [Link]

  • MDPI. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Available at: [Link]

  • PMC. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Available at: [Link]

  • PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Available at: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]

  • MDPI. (2024). Small Molecules as Immune Checkpoint Inhibitors in Cancer Therapeutics. Available at: [Link]

  • Drug Target Review. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • ResearchGate. (2016). (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link]

  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Operational Guide: Handling 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

As researchers pushing the boundaries of drug development, understanding the intrinsic properties of our building blocks is paramount. 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly valuable, yet reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, understanding the intrinsic properties of our building blocks is paramount. 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly valuable, yet reactive, fluorinated heterocycle. Its utility in medicinal chemistry stems from the trifluoromethyl (-CF3) group's ability to modulate metabolic stability and lipophilicity. However, these exact chemical properties dictate a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.

This guide provides the self-validating protocols necessary to handle this compound safely, ensuring both scientific integrity and operator protection.

Mechanistic Hazard Profiling (The "Why" Behind the Safety)

To effectively protect yourself, you must understand the mechanisms by which this compound interacts with biological systems. The hazards of this molecule are driven by two distinct structural features:

  • The Imidazo[1,2-a]pyrazine Core: This nitrogen-rich heterocycle acts as an electrophile. According to standard safety data for the parent compound, it is known to cause severe skin, eye, and respiratory irritation (H315, H319, H335) and acts as a potent skin sensitizer (H317) [1][1]. Upon dermal contact, it can covalently bind to skin proteins, triggering allergic contact dermatitis.

  • The Trifluoromethyl (-CF3) Group: The addition of the -CF3 group significantly increases the molecule's lipophilicity (logP). This property allows the compound to penetrate standard thin nitrile gloves and the stratum corneum of the skin much faster than non-fluorinated analogs, necessitating robust barrier defenses [2][2].

Hazard & Defense Visualization

HazardMitigation Compound 8-Methyl-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Prop_CF3 Trifluoromethyl Group (High Lipophilicity) Compound->Prop_CF3 Prop_Core Imidazopyrazine Core (Electrophilic/Irritant) Compound->Prop_Core Haz_Dermal Rapid Dermal Penetration & Sensitization (H315/H317) Prop_CF3->Haz_Dermal Increases skin absorption Prop_Core->Haz_Dermal Covalent protein binding Haz_Resp Respiratory Irritation (H335) Prop_Core->Haz_Resp Volatilization/Dusting PPE_Gloves Double Nitrile Gloves (≥8 mil thickness) Haz_Dermal->PPE_Gloves Blocked by PPE_Hood Chemical Fume Hood (Face Velocity 0.5 m/s) Haz_Resp->PPE_Hood Captured by

Mechanistic pathway of hazards and corresponding PPE mitigation strategies for the target compound.

Quantitative PPE Matrix

To counteract the enhanced dermal penetration and respiratory risks, standard laboratory PPE must be upgraded. The following table summarizes the quantitative requirements for your protective equipment:

PPE CategorySpecification / StandardQuantitative MetricReplacement / Maintenance Trigger
Hand Protection Double Nitrile (EN 374-1)Outer: ≥8 mil, Inner: ≥4 milReplace outer glove immediately upon contact or every 30 mins.
Eye Protection Splash Goggles (ANSI Z87.1)Zero gap around facial sealInspect for scratches/seal degradation before each use.
Respiratory Chemical Fume HoodFace velocity: 0.4 - 0.6 m/sAnnual certification; check continuous flow monitor daily.
Body Protection Flame-resistant Lab Coat100% Cotton or NomexLaunder weekly; replace immediately if contaminated.

Operational Workflow & Handling Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Protocol A: Precision Weighing and Transfer
  • System Verification: Before initiating transfer, verify the fume hood's continuous flow monitor reads between 0.4 and 0.6 m/s. This validates your primary respiratory defense system against H335 hazards.

  • PPE Donning Sequence: Don inner nitrile gloves (4 mil), your lab coat, ANSI Z87.1 splash goggles, and finally, outer extended-cuff nitrile gloves (8 mil).

  • Static Mitigation: Fluorinated powders are highly prone to static charge accumulation, which dramatically increases the risk of aerosolization. Discharge static by using an anti-static zero-stat gun on the weigh boat before dispensing.

  • Transfer Execution: Using a clean, dry PTFE-coated or stainless steel spatula, transfer the solid. Keep the source container and weigh boat deep inside the hood (at least 6 inches behind the sash).

  • Containment: Seal the weigh boat or transfer vessel tightly before removing it from the controlled environment of the fume hood.

  • Doffing Sequence: Remove the outer gloves inside the hood by turning them inside out. Dispose of them immediately in a designated solid hazardous waste bin.

Protocol B: Spill Response and Decontamination
  • Isolation: Immediately halt operations, alert nearby personnel, and lower the fume hood sash to maximize containment.

  • Wet Containment: To prevent the generation of hazardous dust, gently cover the spilled solid with absorbent paper towels dampened with a 10% ethanol/water solution.

  • Mechanical Collection: Using a non-sparking, disposable scoop, collect the damp mass and transfer it into a sealable, compatible hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a final wipe with isopropanol to dissolve and remove any residual lipophilic fluorinated compound.

  • Waste Segregation: Label all cleanup materials explicitly as "Halogenated Solid Waste."

Waste Disposal & Environmental Logistics

The disposal of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine requires strict environmental logistics. Fluorinated heterocycles must never be mixed with standard non-halogenated organic waste.

When incinerated improperly, the trifluoromethyl group can decompose to form highly corrosive and toxic hydrogen fluoride (HF) gas. Always segregate this compound and any contaminated PPE into designated halogenated waste streams to ensure it is processed at high-temperature incineration facilities equipped with alkaline scrubbers [3][3].

References

  • Title: SAFETY DATA SHEET IMIDAZO[1,2-A]PYRAZINE Source: chemBlink URL
  • Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL
  • Title: STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid (Fluorinated Compounds)

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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